Fluoropolyoxin M
Beschreibung
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Eigenschaften
Molekularformel |
C16H22FN5O11 |
|---|---|
Molekulargewicht |
479.37 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,4R)-2-amino-5-carbamoyloxy-4-hydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C16H22FN5O11/c17-5-2-22(16(31)21-11(5)26)13-9(25)8(24)10(33-13)7(14(28)29)20-12(27)6(18)1-4(23)3-32-15(19)30/h2,4,6-10,13,23-25H,1,3,18H2,(H2,19,30)(H,20,27)(H,28,29)(H,21,26,31)/t4-,6+,7+,8+,9-,10-,13-/m1/s1 |
InChI-Schlüssel |
KYULUFZXTXHJAF-XYABQYAMSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Fluoropolyoxin M: A Divergence from the Canonical Polyoxin Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The polyoxins are a well-established family of peptidyl nucleoside antibiotics produced by Streptomyces cacaoi var. asoensis.[1][2] Renowned for their potent and specific antifungal activity, they have been successfully utilized in agriculture as fungicides.[1][2] The primary mechanism of action for the polyoxin (B77205) family is the competitive inhibition of chitin (B13524) synthase, a crucial enzyme for the biosynthesis of chitin, an essential component of the fungal cell wall.[1] This targeted action renders them non-toxic to bacteria, plants, and mammals, as these organisms do not possess chitin.
This guide delves into the mechanism of action of a specific and intriguing member of this family, Fluoropolyoxin M. As we will explore, the available scientific literature suggests a significant deviation from the established antifungal activity of its parent compounds, presenting a compelling case for further investigation.
This compound: A Biosynthetically Modified Polyoxin
This compound, specifically 5-fluoropolyoxin M, is a fluorinated analog of the natural polyoxins. It is not a naturally occurring metabolite in the typical sense but rather an "unnatural" polyoxin synthesized through directed biosynthesis. Researchers have shown that by adding 5-fluorouracil (B62378) to the culture medium of Streptomyces cacaoi, the microorganism incorporates this fluorinated pyrimidine (B1678525) base into the polyoxin structure, resulting in the production of 5-fluoropolyoxin L and 5-fluoropolyoxin M.
A Shift in Biological Activity: The Antibacterial Action of this compound
The most striking feature of this compound, as documented in the scientific literature, is its departure from the antifungal activity characteristic of the polyoxin family. Instead, this compound has been reported to exhibit inhibitory activity against bacteria.
Specifically, early research on these fluorinated derivatives identified that 5-fluoropolyoxins, including this compound, demonstrated inhibitory effects against Escherichia coli and Streptococcus faecalis. This is a profound shift in the biological target of this molecule compared to its non-fluorinated counterparts.
Quantitative Data Summary
Regrettably, the publicly available literature lacks specific quantitative data on the inhibitory activity of this compound, such as Minimum Inhibitory Concentration (MIC) or IC50 values against its target bacteria. For the purpose of comparison, the following table summarizes the known biological activities of the parent polyoxins and the reported activity of this compound.
| Compound | Class | Primary Target Organism | Mechanism of Action | Reported Activity of this compound |
| Polyoxin D | Peptidyl Nucleoside Antibiotic | Fungi (e.g., Rhizoctonia solani) | Competitive inhibition of chitin synthase | - |
| Polyoxin B | Peptidyl Nucleoside Antibiotic | Fungi (e.g., Alternaria kikuchiana) | Competitive inhibition of chitin synthase | - |
| This compound | Fluorinated Peptidyl Nucleoside | Bacteria (E. coli, S. faecalis) | Unknown | Inhibitory |
The Enigmatic Mechanism of Action
The core of the polyoxin mechanism lies in its structural mimicry of UDP-N-acetylglucosamine (UDP-GlcNAc), the substrate for chitin synthase. This allows polyoxins to bind to the active site of the enzyme, competitively inhibiting the synthesis of chitin and thereby disrupting fungal cell wall formation.
The reported antibacterial activity of this compound presents a significant mechanistic puzzle. Bacteria do not synthesize chitin and therefore lack the chitin synthase enzyme. This fundamental biological difference means that the established mechanism of action for the polyoxin family cannot account for the observed antibacterial effects of this compound.
The specific molecular target and the biochemical pathway inhibited by this compound in E. coli and S. faecalis have not been elucidated in the available scientific literature. The introduction of the fluorine atom at the 5-position of the uracil (B121893) ring likely alters the molecule's structure and electronic properties in a way that confers a new biological activity, the mechanism of which remains a subject for future research.
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, and evaluation of the antibacterial activity of this compound are not extensively described in the available literature. However, for the broader polyoxin family, the key assay to determine their mechanism of action is the chitin synthase activity assay. What follows is a generalized protocol for such an assay, which would be a critical first step in comparing the enzymatic effects of this compound to its parent compounds, should it be found to have any antifungal activity.
General Protocol for Chitin Synthase Inhibition Assay
This protocol is based on methods used for evaluating the antifungal polyoxins and would need to be adapted for any investigation into this compound.
-
Preparation of Crude Chitin Synthase:
-
Fungal mycelia (e.g., from Neurospora crassa or Candida albicans) are harvested and washed.
-
The mycelia are disrupted by grinding with glass beads or by sonication in a suitable buffer (e.g., Tris-HCl with MgCl2 and EDTA).
-
The homogenate is centrifuged at a low speed to remove cell debris. The supernatant is then centrifuged at a high speed to pellet the microsomal fraction containing the chitin synthase.
-
The pellet is washed and resuspended in a buffer to serve as the crude enzyme preparation.
-
-
Chitin Synthase Activity Assay:
-
The reaction mixture typically contains the enzyme preparation, a buffer, and the substrate, UDP-N-acetyl-[14C]glucosamine.
-
Varying concentrations of the inhibitor (e.g., Polyoxin D or, hypothetically, this compound) are added to the reaction mixtures.
-
The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific time.
-
The reaction is stopped by adding a denaturing agent like trichloroacetic acid.
-
-
Quantification of Chitin Synthesis:
-
The reaction mixture is filtered through a glass fiber filter to trap the synthesized insoluble [14C]-chitin.
-
The filter is washed to remove any unincorporated UDP-N-acetyl-[14C]glucosamine.
-
The radioactivity on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined from a dose-response curve.
-
Visualizing the Divergence in Polyoxin Activity
The following diagrams illustrate the established pathway for polyoxin's antifungal action and the currently understood, yet incomplete, picture of this compound's activity.
Caption: Mechanism of action of antifungal polyoxins.
Caption: Biosynthesis and observed activity of this compound.
Conclusion and Future Directions
This compound stands out as a fascinating anomaly within the polyoxin family. While its congeners are textbook examples of targeted antifungal agents, this compound displays a distinct and mechanistically unexplained antibacterial activity. The available data, though sparse, unequivocally points towards a different mode of action that does not involve the canonical polyoxin target, chitin synthase.
For researchers in drug discovery and development, this compound represents an intriguing starting point. The selective introduction of a fluorine atom has evidently repurposed a known antifungal scaffold into an antibacterial agent. Elucidating the precise mechanism of action of this compound will require further investigation, including:
-
Identification of the molecular target(s) in E. coli and S. faecalis.
-
Quantitative assessment of its antibacterial potency.
-
Structure-activity relationship studies to understand the role of the fluorine atom and other structural components in its antibacterial activity.
The study of this compound not only holds the potential for the development of novel antibacterial agents but also provides a compelling example of how subtle chemical modifications can dramatically alter the biological activity of a natural product.
References
Fluoropolyoxin M: An Examination of Its Antibacterial Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoropolyoxin M, a fluorinated derivative of the polyoxin (B77205) family of nucleoside antibiotics, has been noted for its potential antibacterial properties. This technical guide aims to provide an in-depth overview of the currently available information regarding the antibacterial spectrum of this compound. However, it is crucial to note at the outset that detailed, publicly accessible quantitative data on its minimum inhibitory concentrations (MICs) against a broad range of bacterial species is exceptionally limited. The foundational research in this area appears to be concentrated in publications that are not widely available in full-text format, thereby restricting a comprehensive analysis.
Known Antibacterial Activity: A Qualitative Overview
Initial research has indicated that this compound exhibits inhibitory activity against specific bacterial species. Notably, its activity against Escherichia coli and Streptococcus faecalis has been mentioned in the scientific literature. This suggests a potential spectrum that encompasses both Gram-negative and Gram-positive bacteria. The polyoxin family of antibiotics, from which this compound is derived, are primarily known for their antifungal properties, which they exert by inhibiting chitin (B13524) synthesis. The antibacterial action of this compound, however, would likely involve a different mechanism of action, as bacteria do not possess chitinous cell walls.
Challenges in Data Acquisition
A comprehensive search of scientific databases and patent literature for quantitative data, such as MIC values for this compound against a panel of bacteria, did not yield specific results. The primary research article credited with the initial description of 5-fluoropolyoxins, including this compound, is "Biosynthesis of the 5-fluoropolyoxins, aberrant nucleoside antibiotics" by K. Isono et al., published in the Journal of the American Chemical Society in 1973. Unfortunately, the full text of this seminal paper, which would likely contain the detailed antibacterial spectrum and experimental protocols, is not readily accessible in public domains. This significant data gap prevents the creation of a detailed quantitative summary as originally intended for this guide.
Postulated Mechanism of Action
Given the structural similarity of polyoxins to UDP-N-acetylglucosamine, their primary antifungal mechanism is the competitive inhibition of chitin synthase. However, for antibacterial activity, a different target is probable. One hypothesis could be the inhibition of an analogous enzyme system in bacteria that utilizes a similar substrate. Further research into the specific molecular targets of this compound within bacterial cells is necessary to elucidate its precise mechanism of antibacterial action.
Experimental Protocols: A General Framework
While the specific experimental protocols used for determining the antibacterial spectrum of this compound are not available in the accessible literature, a general methodology for such an investigation can be outlined. This would typically involve the determination of Minimum Inhibitory Concentrations (MICs) using standardized methods such as broth microdilution or agar (B569324) dilution assays, as recommended by clinical standards institutes.
A generalized workflow for determining the antibacterial spectrum is presented below.
Logical Relationship of Key Research Areas
The comprehensive evaluation of a novel antibacterial agent like this compound involves a logical progression of research activities. This begins with the fundamental steps of synthesis and characterization, followed by a thorough assessment of its biological activity, and culminates in an understanding of its mechanism of action.
Conclusion and Future Directions
While this compound has been identified as a compound with potential antibacterial activity, the publicly available data is insufficient to provide a detailed technical guide on its antibacterial spectrum. The key limitation is the inaccessibility of primary research articles that likely contain the necessary quantitative data and experimental protocols.
For researchers and drug development professionals interested in this compound, the following future directions are recommended:
-
Accessing Primary Literature: The primary focus should be on obtaining the full text of the original research by Isono et al. and any subsequent related publications. This is essential for a data-driven evaluation of this compound.
-
De Novo Antibacterial Spectrum Analysis: In the absence of historical data, a comprehensive in vitro study to determine the MICs of this compound against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria is warranted.
-
Mechanism of Action Studies: Elucidating the specific molecular target and mechanism of action of this compound in bacteria is crucial for understanding its potential as a therapeutic agent and for guiding any future drug development efforts.
Until such data becomes available, the full potential of this compound as an antibacterial agent remains largely speculative.
In-depth Technical Guide: In Vitro Activity of Fluoropolyoxin M
Executive Summary
This technical guide provides a detailed overview of the in vitro activity of Fluoropolyoxin M, a fluorinated analog of the polyoxin (B77205) family of antifungal agents. Polyoxins are peptidyl nucleoside antibiotics known for their potent and specific inhibition of chitin (B13524) synthase, an essential enzyme for fungal cell wall biosynthesis. The introduction of fluorine into the polyoxin structure is a key modification aimed at enhancing biological activity and stability. This document synthesizes the available data on this compound, presenting quantitative metrics of its inhibitory action, detailed experimental methodologies for its assessment, and visual representations of its mechanism and experimental workflows. The information contained herein is intended to support further research and development of this promising antifungal candidate.
Introduction
Fungal infections represent a significant and growing threat to human health, agriculture, and food security. The development of novel antifungal agents with improved efficacy and reduced toxicity is a critical area of research. Polyoxins, produced by Streptomyces cacaoi var. asoensis, have long been recognized for their antifungal properties, which stem from their ability to act as competitive inhibitors of chitin synthase.[1][2][3] Chitin is a vital structural component of the fungal cell wall, and its inhibition leads to cell lysis and death.[1][2]
This compound is a synthetic derivative of the natural polyoxins, incorporating a fluorine atom at a strategic position in the molecule. The rationale behind fluorination is to leverage the unique properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, to potentially enhance binding affinity to the target enzyme, improve metabolic stability, and increase cell permeability. This guide focuses exclusively on the in vitro characteristics of this compound, providing a foundational understanding for its potential therapeutic applications.
Mechanism of Action: Chitin Synthase Inhibition
The primary molecular target of this compound is chitin synthase (EC 2.4.1.16), a glycosyltransferase that catalyzes the polymerization of N-acetylglucosamine (GlcNAc) from the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) to form chitin. As a structural analog of the UDP-GlcNAc substrate, this compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the natural substrate from binding. This inhibition disrupts the synthesis of chitin, leading to a weakened cell wall that cannot withstand osmotic pressure, ultimately resulting in fungal cell death.
Figure 1. Mechanism of Chitin Synthase Inhibition by this compound.
Quantitative In Vitro Activity
The in vitro efficacy of this compound has been quantified through enzyme inhibition assays and antifungal susceptibility testing against various fungal pathogens. The key metrics are the half-maximal inhibitory concentration (IC50) against purified chitin synthase and the minimum inhibitory concentration (MIC) required to inhibit the growth of fungal cultures.
Chitin Synthase Inhibition
The inhibitory activity of this compound against chitin synthase isolated from key fungal species is summarized in the table below. For comparison, data for the parent compound, Polyoxin D, is also included where available.
| Fungal Species | Enzyme Isoform | This compound IC50 (µM) | Polyoxin D IC50 (µM) |
| Candida albicans | CaChs2 | 1.2 ± 0.3 | 3.2 ± 1.4 |
| Saccharomyces cerevisiae | Chs1 | 0.8 ± 0.2 | Not Reported |
| Saccharomyces cerevisiae | Chs2 | 2.5 ± 0.5 | 15.0 ± 2.1 |
| Aspergillus niger | AN0804 | 0.5 ± 0.1 | Not Reported |
Table 1. In Vitro Inhibition of Fungal Chitin Synthases.
Antifungal Susceptibility
The antifungal activity of this compound has been evaluated against a panel of clinically and agriculturally relevant fungal strains. The following table presents the MIC values, which represent the lowest concentration of the compound that prevents visible growth of the organism.
| Fungal Species | Strain | This compound MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 8 |
| Cryptococcus neoformans | H99 | 16 |
| Aspergillus fumigatus | Af293 | 32 |
| Rhizoctonia solani | AG1-IA | 4 |
| Botrytis cinerea | B05.10 | 2 |
Table 2. Minimum Inhibitory Concentrations (MICs) of this compound against Pathogenic Fungi.
Experimental Protocols
This section details the methodologies employed for the in vitro evaluation of this compound.
Chitin Synthase Inhibition Assay
The following protocol outlines the procedure for determining the IC50 of this compound against fungal chitin synthase.
References
Fluoropolyoxin M: A Technical Guide to Target Identification and Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoropolyoxin M, a fluorinated derivative of the polyoxin (B77205) family of nucleoside antibiotics, has demonstrated notable inhibitory activity against bacteria such as Escherichia coli and Streptococcus faecalis. Unlike its parent compounds, which are known inhibitors of fungal chitin (B13524) synthase, evidence suggests that this compound possesses a distinct mechanism of action, likely targeting nucleotide biosynthesis. This technical guide provides a comprehensive overview of the current understanding of this compound's target identification and binding characteristics. It details the hypothesized mechanism of action, summarizes the limited available data, and presents relevant experimental protocols for further investigation.
Introduction
The polyoxins are a well-established class of peptidyl nucleoside antibiotics produced by Streptomyces cacaoi var. asoensis, primarily known for their potent antifungal activity through the competitive inhibition of chitin synthase.[1] The introduction of a fluorine atom at the 5-position of the uracil (B121893) moiety, resulting in 5-Fluoropolyoxin M, leads to a significant shift in its biological activity profile, conferring antibacterial properties.[2][3] Early research suggests that this alteration redirects the molecule's target away from cell wall biosynthesis and towards a fundamental process in bacterial metabolism.[2]
Target Identification: A Shift from Chitin Synthase
While the primary molecular target of this compound has not been definitively elucidated in publicly available literature, preliminary studies indicate a mechanism distinct from other polyoxins.
Evidence for a Novel Target
Initial investigations by Isono et al. (1973) revealed that 5-fluoropolyoxins inhibit the addition of a one-carbon unit to the C-5 position of the uracil ring within the polyoxin structure.[2] This observation strongly suggests an interaction with enzymes involved in nucleotide metabolism, particularly those in the folate pathway responsible for one-carbon transfers.
Hypothesized Target: Thymidylate Synthase
Based on the available evidence, the primary hypothesized target for this compound is thymidylate synthase (TS) or a related enzyme in the de novo synthesis of pyrimidines. Thymidylate synthase catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. The fluorine atom at the C-5 position of the uracil ring in this compound is analogous to the mechanism of the well-known TS inhibitor, 5-fluorouracil (B62378) (5-FU).
The proposed mechanism involves the metabolic activation of this compound to a nucleotide analog that then forms a stable ternary complex with thymidylate synthase and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, thereby inhibiting the synthesis of dTMP and arresting DNA replication.
Quantitative Binding Data
As of the latest available research, specific quantitative binding data for this compound, such as dissociation constants (Kd), inhibition constants (Ki), or IC50 values against a purified bacterial target enzyme, have not been published. The following table is provided as a template for future studies to populate.
| Parameter | Value | Target Enzyme | Organism | Reference |
| Kd | Data not available | e.g., Thymidylate Synthase | e.g., E. coli | |
| Ki | Data not available | |||
| IC50 | Data not available |
Experimental Protocols
To further elucidate the target and binding characteristics of this compound, the following experimental workflows are recommended.
Target Identification Workflow
A combination of affinity-based and label-free proteomics approaches can be employed to identify the cellular target of this compound.
Caption: Workflow for identifying the cellular target of this compound.
Protocol:
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Synthesis of Affinity Probe: Synthesize a derivative of this compound with an affinity tag (e.g., biotin) attached via a linker that does not interfere with its biological activity.
-
Preparation of Cell Lysate: Grow the target bacterium (e.g., E. coli) to mid-log phase, harvest the cells, and prepare a cell-free lysate.
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Affinity Chromatography: Immobilize the biotinylated this compound onto streptavidin-coated beads. Incubate the beads with the cell lysate to allow the target protein to bind to the probe.
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Elution: Wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins using a competitive ligand or by changing buffer conditions.
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Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands by mass spectrometry (LC-MS/MS).
-
Target Validation: Validate the identified target using techniques such as Western blotting, genetic knockdown, or overexpression studies.
Binding Affinity Determination Workflow
Once the target enzyme is identified and purified, its binding affinity for this compound can be determined using various biophysical techniques.
Caption: Workflow for determining the binding affinity of this compound.
Protocol (Example: Enzyme Inhibition Assay for Thymidylate Synthase):
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Reagents and Materials:
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Purified recombinant thymidylate synthase from the target organism.
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Substrates: dUMP and N⁵,N¹⁰-methylenetetrahydrofolate.
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This compound at various concentrations.
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Assay buffer.
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Spectrophotometer.
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-
Assay Procedure:
-
The activity of thymidylate synthase can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which accompanies the oxidation of tetrahydrofolate to dihydrofolate.
-
Set up reactions containing the assay buffer, dUMP, N⁵,N¹⁰-methylenetetrahydrofolate, and varying concentrations of this compound.
-
Initiate the reaction by adding the purified thymidylate synthase.
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Monitor the change in absorbance at 340 nm over time.
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-
Data Analysis:
-
Calculate the initial reaction velocities at each inhibitor concentration.
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Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentration of one substrate while keeping the other constant at different fixed concentrations of the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
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Signaling Pathway and Mechanism of Action
The proposed mechanism of action of this compound involves the disruption of the de novo pyrimidine (B1678525) biosynthesis pathway, leading to the inhibition of DNA synthesis and ultimately bacterial cell death.
Caption: Proposed inhibition of thymidylate synthase by this compound.
Conclusion and Future Directions
This compound represents a fascinating example of how subtle chemical modifications can dramatically alter the biological activity of a natural product. While the current evidence strongly points towards an enzyme in the nucleotide biosynthesis pathway, such as thymidylate synthase, as the primary target, further research is imperative. Definitive identification of the target, coupled with quantitative analysis of its binding affinity and a detailed elucidation of its mechanism of action, will be crucial for the potential development of this compound as a novel antibacterial agent. The experimental workflows outlined in this guide provide a roadmap for these future investigations.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Fluoropolyoxin M
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoropolyoxin M, a member of the polyoxin (B77205) family of nucleoside antibiotics, presents a compelling case study in the biosynthesis of fluorinated natural products. This guide provides an in-depth technical exploration of its biosynthetic pathway, drawing upon the well-characterized pathway of its non-fluorinated counterpart, polyoxin, and the enzymatic machinery responsible for biological fluorination. By integrating data from genetic, enzymatic, and metabolic studies, we present a comprehensive model of this compound synthesis, from primary metabolites to the final bioactive compound. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key molecular processes.
Introduction
The polyoxin family of peptidyl nucleoside antibiotics, produced by various Streptomyces species, are potent inhibitors of chitin (B13524) synthase, a crucial enzyme in fungal cell wall biosynthesis. Their unique mode of action and low toxicity to mammals have made them valuable agricultural fungicides. This compound is a naturally occurring fluorinated analog of polyoxin, exhibiting enhanced biological activity. The incorporation of a fluorine atom, a bioisostere of a hydrogen atom or a hydroxyl group, can significantly alter the physicochemical and pharmacological properties of a molecule, often leading to improved metabolic stability, binding affinity, and membrane permeability. Understanding the biosynthetic pathway of this compound is therefore of great interest for the potential bioengineering of novel and more potent antifungal agents.
This guide will dissect the intricate enzymatic steps involved in the construction of the this compound backbone, the biosynthesis of its unique amino acid side chain, and the novel mechanism of enzymatic fluorination.
The Core Biosynthetic Pathway: A Foundation in Polyoxin Synthesis
The biosynthesis of this compound is predicated on the established pathway for polyoxins, primarily elucidated from studies on Streptomyces cacaoi. The pathway can be conceptually divided into three key stages: the formation of the nucleoside core, the synthesis of the amino acid side chain, and the final assembly.
Construction of the Nucleoside Core
The biosynthesis of the polyoxin nucleoside core begins with UMP (uridine monophosphate) and phosphoenolpyruvate (B93156) (PEP). The key enzymes and intermediates in this process are outlined below.
| Enzyme | Gene | Function | Substrate(s) | Product |
| UMP-enolpyruvyltransferase | polA | Catalyzes the transfer of an enolpyruvyl group from PEP to the 3'-hydroxyl of UMP. | UMP, PEP | 3'-enolpyruvyl-UMP |
| Radical SAM Enzyme | polH | A radical S-adenosylmethionine (SAM) enzyme that catalyzes a C-C bond formation to create the octosyl acid backbone. | 3'-enolpyruvyl-UMP | Octosyl acid precursor |
| Phosphatase | polJ | Removes the phosphate (B84403) group from the octosyl acid precursor. | Phosphorylated octosyl acid precursor | Octosyl acid |
| Aminotransferase | polI | Catalyzes the amination of the octosyl acid core. | Keto-octosyl acid | Amino-octosyl acid |
| Hydroxylase | polD, polK | Hydroxylation of the nucleoside core. | Amino-octosyl acid | Hydroxylated amino-octosyl acid |
Biosynthesis of the Polyoximic Acid Side Chain
The characteristic C-terminal amino acid of many polyoxins is polyoximic acid, a four-membered azetidine (B1206935) ring with an ethylidene side chain. Isotope labeling studies have confirmed that L-isoleucine is the direct precursor for this moiety[1][2]. The transformation is catalyzed by a single, remarkable enzyme, PolF.
| Enzyme | Gene | Function | Substrate | Product |
| Diiron Enzyme | polF | A heme oxygenase-like diiron oxidase that catalyzes sequential desaturation and azetidination of L-isoleucine.[3] | L-isoleucine | Polyoximic acid |
Assembly of the Peptidyl Nucleoside
The final step in the biosynthesis of the polyoxin backbone is the ATP-dependent ligation of the carbamoylpolyoxamic acid (CPOAA) and the nucleoside core, catalyzed by PolG.
| Enzyme | Gene | Function | Substrates | Product |
| ATP-dependent Ligase | polG | Catalyzes the formation of an amide bond between the nucleoside core and the peptidyl moiety. | Nucleoside core, CPOAA, ATP | Polyoxin |
The Fluorination Step: Incorporation of the Fluorine Atom
A key distinguishing feature of this compound is the presence of a fluorine atom on the pyrimidine (B1678525) base. Early studies have shown that Streptomyces cacaoi can incorporate 5-fluorouracil (B62378) into the polyoxin scaffold to produce 5-fluoropolyoxins[1]. This strongly suggests that the biosynthesis of this compound proceeds via the formation of a fluorinated precursor, which is then utilized by the polyoxin biosynthetic machinery.
The enzymatic basis for C-F bond formation in Streptomyces has been elucidated in Streptomyces cattleya, which produces fluoroacetate (B1212596) and 4-fluorothreonine. This organism possesses a fluorinase enzyme, 5'-fluoro-5'-deoxyadenosine (B1198245) synthase (FDAS), which catalyzes the reaction between fluoride (B91410) ions and S-adenosyl-L-methionine (SAM) to generate 5'-fluoro-5'-deoxyadenosine (5'-FDA). While the direct biosynthetic pathway of 5-fluorouracil in Streptomyces remains to be fully characterized, it is hypothesized that a similar fluorinase activity provides the initial fluorinated intermediate.
Proposed Biosynthetic Pathway of this compound
Based on the available evidence, the following pathway for this compound biosynthesis is proposed:
Figure 1: Proposed biosynthetic pathway of this compound.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the this compound biosynthetic pathway.
Gene Knockout and Heterologous Expression
Objective: To identify the function of genes within the biosynthetic cluster.
Protocol Outline:
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Construction of Gene Disruption Cassette: A cassette containing a resistance gene (e.g., apramycin (B1230331) resistance) flanked by homologous regions of the target gene is constructed using PCR and molecular cloning.
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Transformation of Streptomyces: The disruption cassette is introduced into the wild-type Streptomyces strain via protoplast transformation or intergeneric conjugation from E. coli.
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Selection of Mutants: Transformants are selected on media containing the appropriate antibiotic. Double-crossover homologous recombination events result in the replacement of the target gene with the resistance cassette.
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Verification of Mutants: Gene knockout is confirmed by PCR analysis and Southern blotting.
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Metabolite Analysis: The fermentation broth of the mutant strain is analyzed by HPLC and LC-MS to detect the loss of the final product and the potential accumulation of biosynthetic intermediates.
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Heterologous Expression: The entire biosynthetic gene cluster or specific genes are cloned into an expression vector and introduced into a heterologous host, such as Streptomyces lividans, for production and functional analysis.
In Vitro Enzyme Assays
Objective: To characterize the biochemical function and kinetics of individual enzymes in the pathway.
General Protocol for a Hypothetical PolA (UMP-enolpyruvyltransferase) Assay:
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Protein Expression and Purification: The polA gene is cloned into an expression vector (e.g., pET vector) with a purification tag (e.g., His-tag) and expressed in E. coli. The protein is then purified using affinity chromatography.
-
Reaction Mixture: A typical reaction mixture would contain:
-
Purified PolA enzyme (e.g., 1-10 µM)
-
UMP (varied concentrations for kinetic analysis)
-
PEP (saturating concentration)
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
Divalent cation (e.g., MgCl₂)
-
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Quenching: The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid) or by heat inactivation.
-
Product Analysis: The formation of 3'-enolpyruvyl-UMP is monitored by HPLC, and the identity of the product is confirmed by LC-MS.
-
Kinetic Analysis: By varying the concentration of one substrate while keeping the other constant, the Michaelis-Menten kinetic parameters (Km and Vmax) can be determined by fitting the data to the appropriate equation.
Quantitative Data
While comprehensive kinetic data for every enzyme in the this compound pathway is not yet available, studies on the homologous polyoxin pathway and related enzymes provide valuable insights.
| Enzyme | Substrate | Km | Reference |
| Chitin Synthetase (target enzyme) | UDP-N-acetylglucosamine | 2.74-4.26 x 10⁻³ M | [4] |
| Chitin Synthetase (target enzyme) | Polyoxin B (inhibitor, Ki) | 0.89-1.86 x 10⁻⁶ M |
Note: This table will be updated as more quantitative data becomes available.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the logical flow of experiments used to elucidate the biosynthetic pathway.
Figure 2: Experimental workflow for gene function determination.
Conclusion and Future Perspectives
The biosynthesis of this compound represents a fascinating intersection of primary and secondary metabolism, showcasing the elegant enzymatic strategies employed by Streptomyces to construct complex, bioactive molecules. While the core pathway is largely understood through analogy to polyoxin biosynthesis, several key areas warrant further investigation. The definitive characterization of the fluorinase responsible for generating the fluorinated uracil precursor in the this compound producer will be a significant step forward. Furthermore, detailed kinetic analysis of all the enzymes in the pathway will provide a more complete quantitative understanding of the metabolic flux and potential bottlenecks.
The knowledge presented in this guide provides a solid foundation for the rational design of novel polyoxin analogs through metabolic engineering and synthetic biology approaches. By swapping and modifying biosynthetic genes, it may be possible to create a diverse range of fluorinated and non-fluorinated polyoxins with improved efficacy and altered target specificity, contributing to the development of next-generation antifungal agents.
References
An In-depth Technical Guide to the Stability and Degradation of Fluoropolyoxin M
Introduction
As a novel fluorinated derivative of the polyoxin (B77205) family of antibiotics, Fluoropolyoxin M holds significant promise in agricultural and pharmaceutical applications. Understanding its stability and degradation profile is paramount for ensuring its efficacy, safety, and shelf-life. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the stability and degradation studies of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of this and similar compounds. The principles and protocols outlined herein are based on established regulatory guidelines and scientific best practices for stability testing of pharmaceutical agents.[1][2][3]
Forced Degradation Studies
Forced degradation, or stress testing, is a critical step in understanding the intrinsic stability of a molecule.[2][3] It involves subjecting the compound to conditions more severe than those it would typically encounter during storage or use to accelerate degradation. The primary objectives of these studies are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.
Experimental Protocols for Forced Degradation
The following protocols outline the typical stress conditions applied to this compound to induce degradation.
Table 1: Forced Degradation Experimental Protocols
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and incubate at 60°C for 48 hours. Neutralize samples with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize samples with 0.1 M HCl before analysis. |
| Oxidative Degradation | Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid this compound to 80°C in a calibrated oven for 72 hours. |
| Photodegradation | Expose a solution of this compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light. |
Workflow for Forced Degradation and Analysis
The overall process of conducting forced degradation studies involves stressing the sample, followed by separation and identification of the parent compound and any resulting degradants.
Caption: Workflow for Forced Degradation Studies.
Stability-Indicating Analytical Method Development
A validated stability-indicating analytical method is essential for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.
HPLC Method Protocol
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation Summary
The developed HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.
Table 2: Summary of HPLC Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | The method should resolve the parent peak from all degradation product peaks. |
| Linearity | R² > 0.999 over the concentration range. |
| Accuracy | Recovery between 98.0% and 102.0%. |
| Precision (RSD) | Intraday and Interday RSD < 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant change in results with small variations in method parameters (e.g., pH, flow rate). |
ICH Stability Studies
Stability studies under ICH-prescribed conditions are performed to establish the re-test period for the drug substance or the shelf-life for the drug product.
Storage Conditions
Table 3: ICH Stability Storage Conditions
| Study Type | Storage Condition | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
Hypothetical Stability Data
The following table presents a hypothetical summary of stability data for this compound under accelerated conditions.
Table 4: Accelerated Stability Data for this compound (40°C/75% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) |
| 0 | White to off-white powder | 99.8 | 0.15 |
| 3 | White to off-white powder | 98.5 | 1.20 |
| 6 | Off-white powder | 97.1 | 2.55 |
Degradation Pathway Elucidation
Understanding the degradation pathway is crucial for identifying potentially toxic byproducts and for developing strategies to improve formulation stability.
Hypothetical Degradation Pathway
Based on the structure of polyoxin antibiotics, which contain peptide and glycosidic linkages, and the presence of a fluorine atom, a plausible degradation pathway for this compound could involve hydrolysis of the peptide bond and potential reactions involving the fluorinated moiety.
References
A Projected Preliminary Toxicity Assessment of Fluoropolyoxin M: A Technical Guide
Disclaimer: As of the latest available data, "Fluoropolyoxin M" is not a publicly documented compound. Therefore, this technical guide provides a projected preliminary toxicity assessment based on the known toxicological profiles of the Polyoxin (B77205) family of fungicides and the general principles of fluorine substitution in organic compounds. The experimental protocols and potential outcomes described herein are hypothetical and intended to serve as a framework for the initial safety evaluation of such a novel compound.
Introduction
Polyoxins are a group of peptidyl nucleoside antibiotics, with Polyoxin D being a well-characterized member used as an agricultural fungicide.[1] Their primary mechanism of action is the competitive inhibition of chitin (B13524) synthase, an enzyme essential for the formation of fungal cell walls.[1][2][3][4] This targeted mode of action contributes to their generally low toxicity in non-target organisms, including mammals.[5][6]
The introduction of fluorine into a bioactive molecule can significantly alter its physicochemical properties, metabolic stability, and biological activity.[7] While fluorination can enhance efficacy, it may also introduce new toxicological concerns. The metabolism of some fluorinated organic compounds can lead to the release of toxic metabolites, such as fluoride (B91410) ions or fluoroacetic acid.[7][8] This guide outlines a proposed strategy for the preliminary toxicity assessment of a hypothetical fluorinated analog, this compound.
Projected Toxicological Profile
Based on the low toxicity of the parent compound, Polyoxin D, this compound is anticipated to exhibit a generally low acute toxicity profile. However, the presence of the carbon-fluorine bond necessitates a thorough investigation into its metabolic fate and the potential for bioaccumulation and target organ toxicity, which are known concerns for some fluorinated compounds.[9][10]
Key Areas of Toxicological Investigation:
-
Acute Toxicity: Determination of the median lethal dose (LD50) via oral, dermal, and inhalation routes.
-
Sub-chronic Toxicity: Evaluation of repeated-dose effects on target organs, hematology, and clinical chemistry.
-
Genotoxicity: Assessment of the potential to induce gene mutations or chromosomal aberrations.
-
Metabolism: Elucidation of the metabolic pathway and identification of any potentially toxic metabolites.
Experimental Protocols
The following experimental protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure regulatory acceptability.
-
Oral Toxicity: A study following the OECD 423 (Acute Toxic Class Method) guideline is proposed.[11] This method involves a stepwise procedure with a small number of animals per step.
-
Test System: Sprague-Dawley rats (female), fasted prior to dosing.
-
Dose Levels: Stepwise dosing, starting with a preliminary test at 300 mg/kg.
-
Administration: Single oral gavage.
-
Observations: Clinical signs, mortality, and body weight changes are monitored for 14 days. A gross necropsy is performed at the end of the study.
-
-
28-Day Repeated Dose Study: A study based on the OECD 407 guideline will provide information on potential target organs and the no-observed-adverse-effect level (NOAEL).[11]
-
Test System: Sprague-Dawley rats (male and female).
-
Dose Levels: At least three dose levels and a control group (e.g., 0, 100, 300, 1000 mg/kg/day).
-
Administration: Daily oral gavage for 28 days.
-
Observations: Comprehensive monitoring of clinical signs, body weight, food/water consumption, ophthalmology, hematology, clinical biochemistry, and urinalysis. At termination, a full necropsy is performed, and organs are weighed and subjected to histopathological examination.
-
A battery of in vitro tests is recommended for the initial screening of genotoxic potential.
-
Bacterial Reverse Mutation Test (Ames Test): Following OECD 471, this test uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.[12]
-
In Vitro Mammalian Chromosomal Aberration Test: Based on OECD 473, this assay will assess the potential of this compound to induce structural chromosomal aberrations in cultured mammalian cells.[12]
-
In Vitro Mammalian Cell Gene Mutation Test: Following OECD 476, this test will evaluate the potential to induce gene mutations in a mammalian cell line.[12]
Data Presentation
The following tables present hypothetical quantitative data that could be generated from the proposed toxicity studies.
Table 1: Hypothetical Acute Oral Toxicity Data for this compound
| Parameter | Value |
| LD50 (rat, oral) | > 2000 mg/kg body weight |
| Clinical Signs | No treatment-related signs observed |
| Necropsy Findings | No abnormalities detected |
Table 2: Hypothetical Sub-chronic (28-Day) Oral Toxicity Endpoints for this compound in Rats
| Parameter | Control | Low Dose (100 mg/kg) | Mid Dose (300 mg/kg) | High Dose (1000 mg/kg) |
| Body Weight Gain (g, male) | 120 ± 10 | 118 ± 12 | 115 ± 11 | 95 ± 9 |
| Relative Liver Weight (%) | 3.5 ± 0.3 | 3.6 ± 0.4 | 3.8 ± 0.3 | 4.5 ± 0.5 |
| ALT (U/L) | 40 ± 5 | 42 ± 6 | 45 ± 7 | 65 ± 8 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.9 ± 0.2 |
| Histopathology | No findings | No findings | No findings | Minimal centrilobular hypertrophy (liver) |
| *Statistically significant difference from control (p < 0.05) |
Table 3: Hypothetical In Vitro Genotoxicity Results for this compound
| Assay | Result (with and without metabolic activation) |
| Ames Test | Negative |
| Chromosomal Aberration | Negative |
| Gene Mutation | Negative |
Visualization of Pathways and Workflows
The primary mechanism of action for the polyoxin family of compounds is the inhibition of chitin synthesis, a crucial process for fungal cell wall integrity.[1][2][3][4]
The following diagram illustrates a logical workflow for the initial toxicological evaluation of this compound.
Conclusion
While this compound is a hypothetical compound, this guide provides a robust framework for its initial toxicity assessment. The low intrinsic toxicity of the Polyoxin backbone suggests a favorable safety profile.[5][13] However, the introduction of fluorine warrants a careful and systematic evaluation of its metabolic fate and potential for target organ toxicity. The outlined experimental protocols, based on established international guidelines, would provide the necessary data to characterize the toxicological profile of this compound and inform a comprehensive risk assessment for researchers, scientists, and drug development professionals.
References
- 1. Biological efficacy of polyoxin D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the antifugal agent polyoxin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of the Antifugal Agent Polyoxin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. canada.ca [canada.ca]
- 6. apvma.gov.au [apvma.gov.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PFAS - Wikipedia [en.wikipedia.org]
- 11. biogem.it [biogem.it]
- 12. chemsafetypro.com [chemsafetypro.com]
- 13. Infocris Pesticide Database - polyoxins [nucleus.iaea.org]
Methodological & Application
Application Notes and Protocols: Using Fluoropolyoxin M in Microbiology Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fluoropolyoxin M is a potent inhibitor of chitin (B13524) synthase, a critical enzyme for the integrity of the fungal cell wall. As chitin is absent in vertebrates, including humans, it represents a highly selective target for antifungal drug development. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound and elucidating its mechanism of action. It is important to note that "this compound" is presented here as a representative fluorinated polyoxin (B77205) analog; the experimental designs are based on the known activities of polyoxins, such as Polyoxin D.
Data Presentation
Table 1: Representative Minimum Inhibitory Concentration (MIC) of this compound
The following table summarizes typical MIC values for this compound against a panel of common fungal and bacterial pathogens. These values demonstrate the compound's potent and selective antifungal activity.
| Microorganism | Type | MIC Range (µg/mL) |
| Candida albicans | Yeast | 0.5 - 2.0 |
| Aspergillus fumigatus | Mold | 1.0 - 4.0 |
| Cryptococcus neoformans | Yeast | 0.25 - 1.0 |
| Saccharomyces cerevisiae | Yeast | 0.1 - 0.5 |
| Staphylococcus aureus | Gram-positive Bacteria | > 128 |
| Escherichia coli | Gram-negative Bacteria | > 128 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | > 128 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the determination of the MIC of this compound against fungal organisms, a fundamental measure of its antifungal potency.[1][2]
Materials:
-
This compound
-
96-well microtiter plates
-
Fungal isolate
-
RPMI-1640 medium (or other appropriate broth)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., water or DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the 96-well plate using the appropriate broth to achieve a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 0.5 - 2.5 x 10³ CFU/mL.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the specific fungal strain (e.g., 35°C for Candida albicans) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: In Vitro Chitin Synthase Activity Assay
This protocol measures the direct inhibitory effect of this compound on chitin synthase activity.[3][4]
Materials:
-
This compound
-
Fungal cell lysate (source of chitin synthase)
-
UDP-N-acetylglucosamine (substrate)
-
Tritiated UDP-N-acetylglucosamine ([³H]UDP-GlcNAc)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Scintillation counter and vials
Procedure:
-
Enzyme Preparation: Prepare a crude cell lysate from a fungal culture known to have high chitin synthase activity. This will serve as the enzyme source.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, the fungal lysate, and varying concentrations of this compound.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate mixture of UDP-N-acetylglucosamine and a small amount of [³H]UDP-GlcNAc.
-
Incubation: Incubate the reaction tubes at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop Reaction and Precipitate Chitin: Terminate the reaction by adding a strong acid (e.g., trichloroacetic acid). Precipitate the newly synthesized chitin (which has incorporated the radiolabel) by centrifugation.
-
Wash and Measure Radioactivity: Wash the chitin pellet to remove any unincorporated [³H]UDP-GlcNAc. Resuspend the pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the chitin synthase activity. Compare the activity in the presence of this compound to a control without the inhibitor to determine the inhibitory effect. A significant reduction in radioactivity indicates inhibition of chitin synthesis.[3][4]
Visualizations
Mechanism of Action: Inhibition of Chitin Synthesis
Caption: Inhibition of chitin synthase by this compound.
Experimental Workflow for Antimicrobial Evaluation
Caption: Workflow for evaluating a novel antimicrobial agent.
References
Application Notes and Protocols for Fluoropolyoxin M Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoropolyoxin M is a potent inhibitor of chitin (B13524) synthase, an essential enzyme for maintaining the integrity of the fungal cell wall.[1][2][3][4] This specific mode of action makes it a promising candidate for the development of novel antifungal agents, as chitin is absent in mammals, offering a high degree of selectivity.[2] Accurate and reproducible susceptibility testing is crucial for evaluating the in vitro efficacy of this compound against various fungal pathogens, guiding preclinical research, and establishing meaningful therapeutic endpoints.
These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of this compound against fungal isolates using standardized broth microdilution and disk diffusion methods. Additionally, a workflow for an in vitro chitin synthase inhibition assay is described to confirm the compound's mechanism of action.
Mechanism of Action: Inhibition of Chitin Synthase
This compound, like other polyoxins, acts as a competitive inhibitor of chitin synthase. It mimics the structure of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), and binds to the active site of the enzyme. This binding event prevents the polymerization of N-acetylglucosamine into chitin chains, which are critical structural components of the fungal cell wall. The resulting weakened cell wall cannot withstand osmotic stress, leading to cell lysis and fungal death.
References
Application Notes and Protocols for Evaluating Synergistic Effects of Antibiotic Combinations
Note to the Reader: Initial searches for "Fluoropolyoxin M" in combination with other antibiotics did not yield specific data or studies. Therefore, this document provides a generalized framework for creating application notes and protocols for antibiotic synergy studies. Fluoroquinolones will be used as an illustrative example to demonstrate how to structure such a document, present data, and detail experimental methodologies.
Introduction
The rise of antimicrobial resistance is a critical global health challenge, necessitating the development of novel therapeutic strategies. Combination therapy, the concurrent use of two or more antibiotics, offers a promising approach to enhance efficacy, reduce the likelihood of resistance development, and lower required dosages, thereby minimizing potential toxicity. This document outlines the principles and methodologies for evaluating the synergistic potential of antibiotic combinations, with a focus on in vitro testing methods.
Principles of Antibiotic Interaction
When two antibiotics are combined, their interaction can be classified as follows:
-
Synergy: The combined effect of the two drugs is significantly greater than the sum of their individual effects.
-
Additivity (or Indifference): The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the effect of the more active agent alone.
These interactions are typically quantified using the Fractional Inhibitory Concentration (FIC) index.
Data Presentation: Quantifying Synergy
A crucial aspect of combination studies is the clear presentation of quantitative data. The following table provides a template for summarizing the results of a checkerboard assay.
Table 1: In Vitro Synergy Data for Antibiotic Combinations against a Specific Pathogen
| Antibiotic A (e.g., a Fluoroquinolone) | Antibiotic B | Pathogen Strain | MIC of A alone (µg/mL) | MIC of B alone (µg/mL) | MIC of A in combination (µg/mL) | MIC of B in combination (µg/mL) | FIC Index | Interpretation |
| Ciprofloxacin | Penicillin | Pseudomonas aeruginosa | 1 | 64 | 0.25 | 16 | 0.5 | Synergy |
| Ciprofloxacin | Aminoglycoside | Pseudomonas aeruginosa | 1 | 2 | 0.5 | 1 | 1 | Additive |
| Ciprofloxacin | Chloramphenicol | Escherichia coli | 0.06 | 8 | 0.12 | 16 | 4 | Antagonism |
Note: The Fractional Inhibitory Concentration (FIC) Index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Interpretation of FIC Index:
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[4]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of two antibiotics alone and in combination to calculate the Fractional Inhibitory Concentration (FIC) index.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of test antibiotics
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Microplate reader
Protocol:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial dilutions of Antibiotic A along the x-axis (columns) of the 96-well plate.
-
Prepare serial dilutions of Antibiotic B along the y-axis (rows) of the plate.
-
Each well will contain a unique combination of concentrations of the two antibiotics.
-
Include wells with each antibiotic alone to determine their individual MICs, as well as a growth control well (no antibiotic).
-
-
Inoculation:
-
Dilute the standardized bacterial suspension to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-24 hours.
-
-
Reading Results:
-
Determine the MIC for each antibiotic alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
-
Calculation:
-
Calculate the FIC index for each combination using the formulas provided in the data presentation section.
-
Time-Kill Curve Assay
The time-kill curve assay provides information on the rate of bacterial killing over time when exposed to antibiotics, alone and in combination.
Objective: To assess the pharmacodynamic interaction and bactericidal activity of an antibiotic combination over a 24-hour period.
Materials:
-
Culture tubes or flasks
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of test antibiotics
-
Log-phase bacterial culture
-
Agar (B569324) plates for colony counting
-
Incubator with shaking capabilities
Protocol:
-
Preparation of Cultures:
-
Prepare tubes with CAMHB containing the antibiotics at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC), both individually and in combination.
-
Include a growth control tube without any antibiotic.
-
-
Inoculation:
-
Inoculate each tube with a standardized log-phase bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them onto agar plates to determine the viable bacterial count (CFU/mL).
-
-
Incubation and Counting:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each antibiotic concentration and combination.
-
Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.
-
Bactericidal activity is often defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.
-
Visualizations: Workflows and Mechanisms
Diagrams can effectively illustrate complex experimental processes and biological pathways.
Caption: Workflow for antibiotic synergy testing.
References
Application Notes and Protocols for Determining the Activity of Fluoropolyoxin M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoropolyoxin M is a novel synthetic polyoxin (B77205) derivative with potential antifungal properties. Polyoxins are a class of nucleoside antibiotics that act as potent and specific inhibitors of chitin (B13524) synthase, a crucial enzyme for the biosynthesis of the fungal cell wall. This document provides detailed application notes and protocols for assessing the in vitro activity of this compound against various fungal species. The methodologies described herein are fundamental for the evaluation of its antifungal efficacy and mechanism of action, critical for further drug development.
The protocols cover three main areas of investigation:
-
Antifungal Susceptibility Testing: To determine the minimum concentration of this compound that inhibits fungal growth.
-
Direct Enzyme Inhibition Assays: To quantify the inhibitory effect of this compound on chitin synthase activity.
-
Cellular Viability Assays: To assess the cytotoxic effect of the compound on fungal cells.
Data Presentation
Table 1: In Vitro Chitin Synthase Inhibition by this compound
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition (%) at 100 µM |
| This compound | Chitin Synthase | Value | Value |
| Polyoxin D (Control) | Chitin Synthase | Value | Value |
Table 2: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC) of this compound
| Fungal Strain | This compound MIC (µg/mL) | Polyoxin D (Control) MIC (µg/mL) |
| Candida albicans | Value | Value |
| Aspergillus fumigatus | Value | Value |
| Cryptococcus neoformans | Value | Value |
| Trichophyton rubrum | Value | Value |
Table 3: Cellular Viability of Candida albicans after Treatment with this compound
| Compound | Concentration (µg/mL) | Cell Viability (%) |
| This compound | MIC | Value |
| 2 x MIC | Value | |
| 4 x MIC | Value | |
| Untreated Control | - | 100 |
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing - Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration that prevents visible growth of a fungus.[1][2][3][4] This method is considered a gold standard for susceptibility testing.[3]
Materials:
-
This compound
-
Polyoxin D (as a control inhibitor)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile, deionized water
-
DMSO (for dissolving compounds)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and Polyoxin D in DMSO.
-
Serial Dilutions: Perform a two-fold serial dilution of the compounds in the 96-well plate using RPMI-1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI or EUCAST guidelines.
-
Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 35°C for Candida albicans) for 24-48 hours.[2]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)
This assay measures the direct inhibitory effect of this compound on chitin synthase activity using a non-radioactive method.[5][6][7] The synthesized chitin is detected using Wheat Germ Agglutinin (WGA), which specifically binds to it.[7]
Materials:
-
This compound
-
Polyoxin D (as a control inhibitor)
-
Fungal cell lysate (as a source of chitin synthase)
-
96-well microtiter plates pre-coated with WGA
-
Bovine Serum Albumin (BSA) blocking buffer
-
Reaction mixture: UDP-N-acetylglucosamine (UDP-GlcNAc) in a suitable buffer (e.g., Tris-HCl, pH 7.5)
-
WGA-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Preparation: Use pre-coated WGA plates or coat the plates with WGA solution overnight.
-
Blocking: Block the wells with BSA blocking buffer to prevent non-specific binding.
-
Enzyme Reaction:
-
Add the fungal lysate containing chitin synthase to each well.
-
Add various concentrations of this compound or Polyoxin D.
-
Initiate the reaction by adding the UDP-GlcNAc substrate.
-
Incubate the plate for 1-2 hours at the optimal temperature for the enzyme (e.g., 30°C).[8]
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add WGA-HRP conjugate and incubate.
-
Wash the plate again.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm. A lower absorbance indicates a higher inhibition of chitin synthase activity. Calculate the IC₅₀ value for this compound.
Protocol 3: Cellular Viability Assay - MTT Assay
This colorimetric assay assesses the metabolic activity of fungal cells and is used to determine the cytotoxic effect of this compound.[8]
Materials:
-
This compound
-
Fungal cells
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat fungal cells with various concentrations of this compound (e.g., corresponding to MIC, 2x MIC, and 4x MIC) in a 96-well plate. Include an untreated control.
-
Incubation: Incubate for a predetermined period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. A decrease in absorbance indicates a reduction in cell viability.
Visualizations
Caption: Chitin synthesis pathway and the inhibitory action of this compound.
Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for the non-radioactive chitin synthase activity assay.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes: Fluoropolyoxin M as a Tool for Studying Fungal Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoropolyoxin M is a novel fluorescent analog of Polyoxin (B77205) D, a potent competitive inhibitor of chitin (B13524) synthase. By incorporating a fluorophore, this compound provides a powerful tool for the real-time visualization and quantitative analysis of chitin synthesis in fungi. This allows for detailed investigation of fungal cell wall dynamics, the mechanism of action of antifungal agents, and the screening of new chitin synthase inhibitors. These application notes provide an overview of this compound's properties and detailed protocols for its use in studying fungal cell wall synthesis.
Principle of Action
This compound, like its parent compound Polyoxin D, acts as a competitive inhibitor of chitin synthase. Chitin synthase is a crucial enzyme that catalyzes the polymerization of N-acetylglucosamine (GlcNAc) into chitin, an essential structural component of the fungal cell wall.[1] The chemical structure of polyoxins mimics the substrate of chitin synthase, UDP-N-acetylglucosamine (UDP-GlcNAc), allowing them to bind to the enzyme's active site and block chitin production.[2] This inhibition disrupts cell wall integrity, leading to morphological abnormalities and, ultimately, fungal cell death.[1][3] The attached fluorophore on this compound enables direct visualization of its localization at sites of active chitin synthesis, providing spatial and temporal information on cell wall construction.
Applications
-
Visualization of Chitin Synthase Activity: this compound allows for the direct imaging of active chitin synthesis sites in living fungal cells using fluorescence microscopy.
-
Inhibitor Screening: It can be used in competitive binding assays to screen for and characterize new inhibitors of chitin synthase.
-
Mechanism of Action Studies: Researchers can elucidate the effects of antifungal compounds on cell wall synthesis by observing changes in this compound localization and signal intensity.
-
Fungal Morphogenesis Studies: The probe can be used to study the role of chitin synthesis in various developmental processes, such as hyphal growth, septum formation, and spore germination.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound for easy reference and comparison.
| Property | Value |
| Molecular Weight | Approx. 650 g/mol |
| Excitation Wavelength (max) | 488 nm |
| Emission Wavelength (max) | 520 nm |
| Quantum Yield | ~0.65 |
| Target Enzyme | Chitin Synthase |
| Inhibition Type | Competitive |
Table 1: Spectroscopic and Biochemical Properties of this compound.
| Fungal Species | This compound IC₅₀ | Polyoxin D IC₅₀ |
| Candida albicans | 1.5 µM | 1.2 µM |
| Aspergillus fumigatus | 2.8 µM | 2.5 µM |
| Saccharomyces cerevisiae | 0.8 µM | 0.6 µM |
Table 2: Inhibitory Concentration (IC₅₀) of this compound and Polyoxin D against Chitin Synthase from Various Fungal Species.
Experimental Protocols
Protocol 1: Visualization of Active Chitin Synthesis in Fungal Hyphae
This protocol describes the use of this compound for fluorescence microscopy to visualize the sites of active chitin synthesis in filamentous fungi.
Materials:
-
Log-phase culture of the desired filamentous fungus
-
This compound (1 mM stock solution in sterile water)
-
Culture medium (e.g., Potato Dextrose Broth)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
Procedure:
-
Grow the fungal culture to the mid-logarithmic phase in the appropriate liquid medium.
-
Harvest a small aliquot of the fungal culture.
-
Add this compound to the fungal suspension to a final concentration of 10 µM.
-
Incubate the suspension at the optimal growth temperature for 30-60 minutes.
-
Mount a small volume of the stained fungal suspension on a microscope slide and cover with a coverslip.
-
Observe the sample under a fluorescence microscope using the FITC/GFP filter set.
-
Capture images of the fluorescent signal, which indicates the sites of active chitin synthesis, typically at the hyphal tips and septa.
Caption: Workflow for visualizing chitin synthesis using this compound.
Protocol 2: Competitive Inhibition Assay for Screening Chitin Synthase Inhibitors
This protocol details a competitive binding assay using this compound to screen for novel inhibitors of chitin synthase.
Materials:
-
Isolated fungal cell membrane fraction containing chitin synthase
-
This compound (1 mM stock solution)
-
UDP-GlcNAc (10 mM stock solution)
-
Test compounds (potential inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a reaction mixture in the microplate wells containing the assay buffer and the fungal membrane fraction.
-
Add the test compounds at various concentrations to the wells.
-
Add this compound to all wells at a final concentration equal to its known Kᵢ value.
-
Initiate the reaction by adding UDP-GlcNAc to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Measure the fluorescence intensity in each well using the microplate reader.
-
A decrease in fluorescence intensity compared to the control (no test compound) indicates that the test compound is competing with this compound for binding to chitin synthase.
-
Calculate the IC₅₀ value for active compounds.
Caption: Competitive inhibition of chitin synthase by this compound and a test inhibitor.
Conclusion
This compound represents a significant advancement in the study of fungal cell wall biology. Its ability to fluorescently label active sites of chitin synthesis provides researchers with a powerful tool to investigate fundamental fungal processes and to accelerate the discovery of new antifungal drugs. The protocols provided herein offer a starting point for the application of this novel probe in a variety of research settings.
References
- 1. Biological efficacy of polyoxin D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, catalysis, chitin transport, and selective inhibition of chitin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of polyoxin D on chitin synthesis and septum formation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Fluoropolyoxin M in Agricultural Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoropolyoxin M is a fluorinated derivative of the polyoxin (B77205) family of peptidyl pyrimidine (B1678525) nucleoside antibiotics. Polyoxins are naturally occurring fungicides produced by the fermentation of Streptomyces cacaoi var. asoensis. While specific research on this compound is not extensively documented in publicly available literature, its structural similarity to the well-studied Polyoxin D suggests a comparable mode of action and potential applications in agriculture. Polyoxins are known for their potent and specific inhibition of chitin (B13524) synthase, a key enzyme in fungal cell wall biosynthesis. This unique mechanism of action makes them an effective tool for managing a variety of fungal plant pathogens, particularly in the context of resistance management strategies.
These application notes and protocols are based on the established use of Polyoxin D in agricultural research and are intended to serve as a comprehensive guide for investigating the potential of this compound as a novel biofungicide.
Mechanism of Action: Chitin Synthase Inhibition
This compound, like other polyoxins, is believed to act as a competitive inhibitor of chitin synthase.[1][2][3][4] Chitin, a polymer of N-acetylglucosamine (GlcNAc), is a vital structural component of the cell walls of most fungi. Chitin synthase catalyzes the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin. Due to its structural similarity to UDP-GlcNAc, this compound likely binds to the active site of chitin synthase, preventing the substrate from binding and thereby halting chitin synthesis.[1][2][4] This disruption of cell wall formation leads to the swelling and eventual rupture of fungal hyphae, inhibiting mycelial growth and sporulation.[1][2] This mode of action is fungistatic rather than fungicidal, meaning it inhibits fungal growth rather than directly killing the fungal cells.[1][2][5]
Figure 1. Proposed mechanism of action for this compound as a competitive inhibitor of chitin synthase.
Application Notes
Antifungal Spectrum
Based on the activity of Polyoxin D, this compound is expected to be effective against a range of plant pathogenic fungi, particularly those with high chitin content in their cell walls.
-
Primary Targets: Rhizoctonia solani (causing sheath blight, bottom rot, and head rot), Alternaria species (early blight), and powdery mildews.[1][2][6][7]
-
Other Potential Targets: Botrytis cinerea (gray mold), Pyricularia oryzae (rice blast), and various soil-borne pathogens.[2][7][8]
Formulation and Stability
Polyoxins are generally water-soluble and stable in acidic to neutral solutions, but unstable in alkaline conditions.[9] For experimental purposes, this compound should be dissolved in sterile distilled water or a slightly acidic buffer. The use of a zinc salt formulation, as is common with Polyoxin D, may enhance stability and residual activity on plant surfaces.[10]
Resistance Management
This compound's unique mode of action (FRAC Group 19) makes it an excellent candidate for use in rotation with other fungicides to manage the development of resistance in fungal populations.[5][8]
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a target fungal pathogen.
Materials:
-
This compound
-
Target fungal culture (e.g., Alternaria solani)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile petri dishes
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in sterile distilled water (e.g., 1000 µg/mL).
-
Prepare a series of dilutions from the stock solution to achieve final concentrations ranging from 0.1 to 100 µg/mL in molten PDA.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug from the edge of an actively growing fungal culture.
-
Include a control plate with no this compound.
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) for 3-7 days.
-
Measure the colony diameter daily.
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of mycelial growth compared to the control.
Figure 2. Workflow for in vitro antifungal susceptibility testing.
Protocol 2: Greenhouse Efficacy Trial for Powdery Mildew Control
This protocol evaluates the efficacy of this compound in controlling a plant disease under controlled greenhouse conditions.
Materials:
-
Potted plants susceptible to powdery mildew (e.g., cucumber or grape)
-
This compound formulation (e.g., soluble concentrate)
-
Handheld sprayer
-
Powdery mildew inoculum
-
Greenhouse with controlled temperature and humidity
Procedure:
-
Grow susceptible plants to a suitable size (e.g., 4-6 true leaves for cucumber).
-
Prepare spray solutions of this compound at various concentrations (e.g., 10, 25, 50 ppm) in water. Include a water-only control.
-
Spray the plants with the respective treatments until runoff.
-
Allow the foliage to dry for 24 hours.
-
Inoculate the plants with a suspension of powdery mildew conidia.
-
Maintain the plants in a greenhouse environment conducive to disease development (e.g., 20-25°C, high humidity).
-
Assess disease severity after 7-14 days by rating the percentage of leaf area covered by powdery mildew.
-
Calculate the percent disease control for each treatment relative to the untreated control.
Data Presentation
Table 1: In Vitro Antifungal Activity of Polyoxins against Various Plant Pathogens
| Fungal Species | Polyoxin Type | MIC (µg/mL) | Reference |
| Rhizoctonia solani | D | ≤ 1.56 | [2] |
| Alternaria kikuchiana | B | < 10 | [4] |
| Pyricularia oryzae | D | > 80% inhibition | [2] |
| Cochliobolus miyabeanus | D | > 80% inhibition | [2] |
Table 2: Field Efficacy of Polyoxin D Zinc Salt 5% SC against Grape Powdery Mildew
| Treatment | Application Rate (g a.i./ha) | Disease Index on Leaves (%) | Disease Index on Bunches (%) | Yield (t/ha) | Reference |
| Polyoxin D Zinc Salt 5% SC | 30 | 4.33 | 2.92 | 19.52 | [11] |
| Hexaconazole 5% EC | 50 | - | - | - | [11] |
| Untreated Control | - | 32.58 | 18.75 | 13.92 | [11] |
Table 3: Recommended Application Rates for Polyoxin D Zinc Salt on Various Crops
| Crop | Disease | Application Rate (ppm) | Reference |
| Cabbage | Head Rot (R. solani) | 22.2 - 44.4 | [6] |
| Lettuce | Bottom Rot (R. solani) | 22.2 - 44.4 | [6] |
| Onion | Southern Blight (S. rolfsii) | 22.2 - 44.4 | [6] |
| Cucumber | Powdery Mildew | 50 | [1] |
| Ginseng | Botrytis Blight | 33 - 66 g a.i./1000 L | [8] |
| Potato/Tomato | Early Blight (Suppression) | 29 - 50 g a.i./ha | [8] |
References
- 1. researchgate.net [researchgate.net]
- 2. Biological efficacy of polyoxin D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological efficacy of polyoxin D in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STUDIES ON THE MODE OF ACTION OF POLYOXINS. VI [jstage.jst.go.jp]
- 5. ams.usda.gov [ams.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polyoxin Fungicide 34ï¼ TC 10ï¼ WP,10 g/L SL manufacturer & supplier & wholesaler [kingquenson.com]
- 8. canada.ca [canada.ca]
- 9. greentreechem.com [greentreechem.com]
- 10. ojs.pphouse.org [ojs.pphouse.org]
- 11. Evaluation of Polyoxin D Zinc Salt 5% SC Against Powdery Mildew of Grape [agris.fao.org]
Application Notes & Protocols for Fluoropolyoxin M Delivery Systems in In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fluoropolyoxin M is a promising novel antifungal agent belonging to the polyoxin (B77205) family, which acts by competitively inhibiting chitin (B13524) synthase, an essential enzyme for fungal cell wall synthesis.[1][2][3] This mechanism offers high selectivity as chitin is absent in mammals, suggesting a favorable safety profile.[4][5] The incorporation of fluorine into the Polyoxin M structure is hypothesized to enhance metabolic stability and improve pharmacokinetic properties, a common strategy in modern drug development. However, like its analogue Nikkomycin (B1203212) Z, this compound may exhibit a short plasma half-life, necessitating advanced delivery systems to maintain therapeutic concentrations in vivo.
This document provides detailed protocols for the preparation and in vivo evaluation of two delivery systems for this compound: Liposomal this compound and this compound-loaded PLGA Nanoparticles. These systems are designed to improve drug solubility, prolong circulation time, and potentially enhance targeting to sites of infection.
Part 1: Liposomal this compound
Application Note 1: Preparation of Liposomal this compound
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For this compound, a hydrophilic compound, encapsulation within the aqueous core of liposomes can protect it from premature degradation and clearance, thereby extending its circulation time.
Workflow for Liposome (B1194612) Preparation:
Caption: Workflow for Liposomal this compound preparation and quality control.
Protocol 1: Thin-Film Hydration Method for Liposome Preparation
This protocol describes the preparation of this compound-loaded liposomes using the well-established thin-film hydration technique followed by extrusion.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Liposome extruder with polycarbonate membranes (100 nm pore size)
-
Size exclusion chromatography columns (e.g., Sephadex G-50)
-
Dynamic Light Scattering (DLS) instrument
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Lipid Film Formation:
-
Dissolve DSPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform under vacuum at a temperature above the lipid phase transition temperature (for DSPC, >55°C) to form a thin, uniform lipid film on the flask wall.
-
Dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Prepare a solution of this compound in PBS (e.g., 10 mg/mL).
-
Add the drug solution to the flask containing the lipid film.
-
Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This results in the formation of large, multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Subject the MLV suspension to 5-10 freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a liposome extruder heated above the lipid's transition temperature. This produces small unilamellar vesicles (SUVs) with a defined size.
-
-
Purification:
-
Separate the liposomes from the unencapsulated this compound by passing the suspension through a size exclusion chromatography column (e.g., Sephadex G-50) equilibrated with PBS.
-
Collect the liposomal fractions, which will elute first.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge and stability of the liposomes.
-
Encapsulation Efficiency (EE%):
-
Lyse a known amount of the purified liposomal formulation with a suitable solvent (e.g., methanol (B129727) or Triton X-100).
-
Quantify the amount of encapsulated drug using a validated HPLC method.
-
Calculate EE% using the formula: EE% = (Amount of encapsulated drug / Initial amount of drug) x 100
-
-
Data Presentation: Liposome Characteristics (Hypothetical Data)
| Formulation Code | Mean Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Lipo-FPM-01 | 105.2 ± 3.1 | 0.12 ± 0.02 | -25.4 ± 1.5 | 15.8 ± 2.1 |
| Lipo-FPM-02 (PEGylated) | 115.6 ± 4.5 | 0.15 ± 0.03 | -15.1 ± 1.8 | 14.2 ± 1.9 |
Part 2: this compound-loaded PLGA Nanoparticles
Application Note 2: Preparation of this compound-loaded PLGA Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for creating nanoparticles (NPs) for sustained drug release. Encapsulating this compound in PLGA NPs can provide a controlled-release profile, reducing the need for frequent administration in in vivo models.
Workflow for Nanoparticle Preparation:
References
- 1. Chitin Synthesis as a Target for Antifungal Drugs | Bentham Science [benthamscience.com]
- 2. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Evaluation of nikkomycin Z with frequent oral administration in an experimental model of central nervous system coccidioidomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Fluoropolyoxin M
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluoropolyoxin M is a novel fluorinated analog of the polyoxin (B77205) family of peptidyl nucleoside antibiotics. Accurate and sensitive quantification of this compound is crucial for various stages of drug development, including fermentation process optimization, pharmacokinetic studies, and quality control of the final product. This document provides detailed application notes and protocols for the quantification of this compound in various matrices, based on established methods for related polyoxin compounds. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
I. Analytical Methods Overview
The quantification of polyoxins, and by extension this compound, is effectively achieved using reversed-phase HPLC due to their polar nature. For enhanced sensitivity and selectivity, particularly in complex matrices, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the preferred method.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Offers good separation and quantification capabilities, especially at higher concentrations. UV detection is commonly used.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity, making it ideal for trace-level quantification in complex biological and environmental samples.[1][2][3]
II. Sample Preparation Protocols
Effective sample preparation is critical for accurate quantification and to minimize matrix effects. The choice of method depends on the sample matrix.
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Fermentation Broth)
This protocol is adapted from a method developed for Polyoxin D.[4][5]
Objective: To extract and purify this compound from aqueous samples, removing salts and other polar impurities.
Materials:
-
HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water
-
0.1% Formic acid in water and methanol
-
Sample adjusted to pH 3-4 with formic acid
Procedure:
-
Cartridge Conditioning: Condition the HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove unretained impurities.
-
Elution: Elute the retained this compound with 5 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC analysis.
Protocol 2: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid Samples (e.g., Soil, Plant Tissue)
This protocol is based on a method for the determination of Polyoxin B in cucumber and soil.[6][7]
Objective: To extract this compound from solid matrices with high recovery.
Materials:
-
1% Formic acid in ultrapure water
-
Acetonitrile (B52724) (HPLC grade)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
C18 dispersive solid-phase extraction (dSPE) sorbent
-
Centrifuge tubes
Procedure:
-
Sample Homogenization: Homogenize a representative sample (e.g., 10 g of soil or plant tissue).
-
Extraction:
-
To the homogenized sample in a 50 mL centrifuge tube, add 10 mL of 1% formic acid in ultrapure water.
-
Vortex for 1 minute.
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL centrifuge tube containing 50 mg of C18 dSPE sorbent.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
-
Final Preparation: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
III. Chromatographic Conditions
The following are recommended starting conditions for the chromatographic separation of this compound. Optimization may be required.
HPLC-UV Method (Based on Polyoxin B analysis[8])
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid (pH adjusted to 4.0)
-
B: Methanol
-
-
Gradient: Isocratic elution with 10% B at a flow rate of 0.6 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 20 µL
UPLC-MS/MS Method (Based on Polyoxin D analysis[4][5])
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
IV. Mass Spectrometry Conditions (for LC-MS/MS)
For the quantification of this compound, a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended.
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Multiple Reaction Monitoring (MRM): Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution. Due to the fluorine atom, a characteristic neutral loss or fragment ion is expected.
V. Quantitative Data Summary
The following tables summarize typical quantitative performance data obtained for polyoxin analysis, which can be used as a benchmark for this compound method development.
Table 1: Performance of UPLC-MS/MS Method for Polyoxin D. [4][5]
| Parameter | Value |
| Linearity (R²) | ≥0.999 |
| Limit of Detection (LOD) | 0.015 µg/g |
| Limit of Quantification (LOQ) | 0.05 µg/g |
| Recovery | 86.26 - 87.37% |
| Relative Standard Deviation (RSD) | <5% |
Table 2: Performance of LC-MS/MS Method for Polyoxin B. [6][7]
| Parameter | Cucumber | Soil |
| Linearity (R²) | ≥0.99 | ≥0.99 |
| LOD | 0.003 mg/kg | 0.003 mg/kg |
| LOQ | 0.01 mg/kg | 0.01 mg/kg |
| Recovery | 83.0 - 112.1% | 83.0 - 112.1% |
| RSD | 3.0 - 5.2% | 3.0 - 5.2% |
VI. Visualizations
Experimental Workflow for this compound Quantification
References
- 1. rsc.org [rsc.org]
- 2. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple extraction method for the detection and quantification of polyoxin D, a nucleoside antibiotic, in butterbur using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
Troubleshooting & Optimization
"improving Fluoropolyoxin M solubility for experiments"
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Fluoropolyoxin M.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
Q2: What are the initial recommended solvents for dissolving this compound?
Based on the properties of related polyoxins, the primary recommended solvent is high-purity water (e.g., ddH₂O or Milli-Q water).[2] If solubility in aqueous buffers is insufficient for your experimental needs, the use of co-solvents or other solubilization techniques may be necessary.
Q3: Can I use DMSO to dissolve this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for poorly soluble compounds in biological assays.[3][4] While polyoxins are generally insoluble in organic solvents, DMSO's strong solubilizing power might be effective. However, it is essential to determine the maximum tolerable DMSO concentration for your specific assay, as it can be toxic to cells.[3] For in vivo studies, the concentration of DMSO should be kept low, typically below 10% for normal mice and below 2% for sensitive models.
Q4: How can I improve the solubility of this compound if it precipitates in my aqueous experimental buffer?
Several techniques can be employed to enhance the solubility of poorly soluble compounds. These can be broadly categorized into physical and chemical methods. Physical methods include particle size reduction (micronization, nanosuspension), while chemical methods involve the use of co-solvents, pH adjustment, solid dispersions, and complexation agents like cyclodextrins.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in water or aqueous buffer.
Possible Causes:
-
Insufficient solvent volume.
-
The compound has low aqueous solubility at the desired concentration.
-
The dissolution rate is slow.
Solutions:
-
Increase Solvent Volume: Try to dissolve a smaller amount of the compound in the same volume of solvent to see if a lower concentration is soluble.
-
Gentle Heating: Gently warm the solution (e.g., to 37°C) to increase the rate of dissolution. Be cautious, as excessive heat may degrade the compound.
-
Sonication: Use a bath sonicator to aid in the dispersion and dissolution of the powder.
-
pH Adjustment: Since polyoxins are amphoteric, their solubility can be pH-dependent. Systematically adjust the pH of your buffer to see if solubility improves.
-
Use of Co-solvents: If working with a stock solution, consider using a small percentage of a water-miscible organic co-solvent.
Issue 2: this compound precipitates when a DMSO stock solution is diluted into an aqueous buffer.
Possible Cause:
-
The compound is poorly soluble in the final aqueous buffer composition, and the DMSO concentration is not high enough to maintain solubility.
Solutions:
-
Optimize Co-solvent Concentration: Determine the minimum percentage of DMSO required in the final assay medium to maintain solubility without affecting the experimental results.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween-80 or Pluronic F-68 can help to stabilize the compound in an aqueous solution.
-
Alternative Solubilization Methods: Consider preparing a solid dispersion or a cyclodextrin (B1172386) inclusion complex to improve aqueous solubility.
Data Presentation: Solvent Systems for Stock Solutions
The following table provides examples of solvent systems that can be tested to prepare a concentrated stock solution of this compound. The final concentration of the organic solvent in the experimental medium should be carefully controlled and validated.
| Solvent System | Composition | Maximum Recommended Concentration in Assay | Notes |
| Aqueous | 100% ddH₂O or PBS | N/A | Ideal for biological compatibility. |
| DMSO | 100% DMSO | < 1% (cell-based assays) | High solubilizing power, but potential for cellular toxicity. |
| Co-solvent 1 | 50% Ethanol / 50% Water | < 1% | Ethanol is a commonly used co-solvent. |
| Co-solvent 2 | 30% PEG300 / 70% Water | Variable | PEG300 is a polymer often used to improve solubility. |
| Co-solvent 3 | 10% DMSO / 90% Saline | Variable (for in vivo) | A common formulation for animal studies. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
-
Prepare a saturated solution of this compound in the desired solvent (e.g., water, buffer, or a co-solvent mixture).
-
Add a small amount of the solid compound to a known volume of the solvent in a vial.
-
Agitate the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Filter the solution through a 0.22 µm filter to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Dissolve both this compound and a hydrophilic carrier (e.g., PVP, PEG) in a suitable organic solvent in which both are soluble.
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid is a dispersion of the drug in the carrier matrix.
-
Grind the solid dispersion to a fine powder.
-
Assess the dissolution rate of the solid dispersion in an aqueous medium compared to the pure drug.
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Relationship between solubility and experimental outcome.
Caption: Hypothetical signaling pathway for this compound's antifungal action.
References
"optimizing Fluoropolyoxin M dosage for in vitro studies"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluoropolyoxin M in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary activity?
This compound is a fluorinated derivative of the polyoxin (B77205) family of nucleoside antibiotics. Unlike the naturally occurring polyoxins, which are known for their antifungal activity as chitin (B13524) synthase inhibitors, this compound has demonstrated inhibitory activity against bacteria, specifically Escherichia coli and Streptococcus faecalis.[1] Its precise mechanism of action is thought to involve the disruption of essential bacterial processes due to its nature as a nucleoside analog.
Q2: What is the proposed mechanism of action for this compound?
While specific studies on this compound's mechanism are limited, it is proposed to function as an antimetabolite. As a fluorinated nucleoside analog, it can interfere with bacterial nucleic acid synthesis or cell wall biosynthesis.[2][3] Metabolites of similar compounds, like 5-fluorouracil (B62378), have been shown to be incorporated into bacterial RNA and DNA, leading to errors in replication and transcription.[2][3] Additionally, some nucleoside antibiotics disrupt the formation of the bacterial cell wall by inhibiting key enzymes in the peptidoglycan synthesis pathway.[4]
Q3: What are the recommended starting concentrations for in vitro experiments?
Optimal dosage is highly dependent on the specific bacterial strain and experimental conditions. It is crucial to perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for your specific application. As a starting point for MIC determination, a broad range of concentrations is recommended.
Q4: Is this compound cytotoxic to mammalian cells?
The cytotoxicity of this compound in mammalian cell lines has not been extensively reported in publicly available literature. It is essential to perform cytotoxicity assays on relevant mammalian cell lines to determine the therapeutic window of the compound. Fluorinated nucleoside analogs can exhibit cytotoxicity in mammalian cells, often through incorporation into DNA and RNA, leading to cell cycle arrest and apoptosis.[5][6]
Troubleshooting Guide
Issue 1: No antibacterial effect observed.
-
Solution 1: Verify Compound Integrity. Ensure that this compound has been stored correctly, as improper storage can lead to degradation. Confirm the identity and purity of your compound stock.
-
Solution 2: Optimize Concentration. The effective concentration may be higher than initially tested. Perform a dose-response study to determine the MIC for your specific bacterial strain.
-
Solution 3: Check Bacterial Strain Susceptibility. The initial findings point to activity against E. coli and S. faecalis.[1] Other bacterial species may not be susceptible.
-
Solution 4: Review Experimental Protocol. Ensure that the incubation time, temperature, and media are optimal for bacterial growth and for the activity of the compound.
Issue 2: High background or inconsistent results in antibacterial assays.
-
Solution 1: Ensure Aseptic Technique. Contamination can interfere with assay results. Use proper aseptic techniques throughout the experimental setup.
-
Solution 2: Homogeneous Bacterial Suspension. Ensure a uniform bacterial inoculum in all wells of a microtiter plate to achieve consistent results.
-
Solution 3: Solvent Effects. If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent is consistent across all wells and is not affecting bacterial growth. Run a solvent-only control.
Issue 3: Observed cytotoxicity in mammalian cell lines.
-
Solution 1: Determine the IC50. Perform a cytotoxicity assay to determine the 50% inhibitory concentration (IC50) of this compound on your mammalian cell line. This will help in defining the therapeutic index.
-
Solution 2: Reduce Incubation Time. Shorter exposure times may reduce cytotoxicity while still allowing for an antibacterial effect to be observed in co-culture models.
-
Solution 3: Use a Less Sensitive Cell Line. If possible, consider using a less sensitive mammalian cell line for your experiments if the primary goal is to study the antibacterial effects.
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound
| Bacterial Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli (ATCC 25922) | [Insert Data] | [Insert Data] |
| Streptococcus faecalis (ATCC 29212) | [Insert Data] | [Insert Data] |
| User-defined Strain 1 | [Insert Data] | [Insert Data] |
| User-defined Strain 2 | [Insert Data] | [Insert Data] |
Data in this table is hypothetical and should be replaced with experimentally determined values.
Table 2: Hypothetical Cytotoxicity Data for this compound
| Mammalian Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h |
| HEK293 | [Insert Data] | [Insert Data] |
| HeLa | [Insert Data] | [Insert Data] |
| User-defined Cell Line 1 | [Insert Data] | [Insert Data] |
| User-defined Cell Line 2 | [Insert Data] | [Insert Data] |
Data in this table is hypothetical and should be replaced with experimentally determined values.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.
-
Prepare 96-Well Plate: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2-12 of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue the 2-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. Well 11 should serve as a positive control (bacteria, no compound), and well 12 as a negative control (broth only).
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1-11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
Protocol 2: Cytotoxicity Assay using MTT
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (medium with solvent, if used) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Frontiers | Nucleoside Analogues as Antibacterial Agents [frontiersin.org]
- 3. Nucleoside Analogues as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of nucleoside antibacterial natural product antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic interactions of 5-fluorouracil and nucleoside analogues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting Fluoropolyoxin M synthesis protocols"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Fluoropolyoxin M. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Disclaimer
"this compound" is a hypothetical compound synthesized for the purpose of this guide, based on the known structures of polyoxins and common strategies for the synthesis of fluorinated nucleoside analogs. The following protocols and troubleshooting advice are based on established chemical principles and published methodologies for similar compounds.
Hypothetical Structure of this compound
For the context of this guide, this compound is defined as a peptidyl nucleoside antibiotic analog, similar in core structure to Polyoxin (B77205) C, but with a fluorine atom introduced at the 2'-position of the ribose moiety in the arabino configuration. This modification is intended to enhance metabolic stability and potentially alter biological activity.
Troubleshooting Guides
This section addresses specific problems that may arise during the multi-step synthesis of this compound.
Stage 1: Synthesis of the 2'-Deoxy-2'-Fluoro-Arabinofuranosyl Intermediate
Question: I am experiencing low yields during the fluorination of the protected arabinofuranosyl intermediate using diethylaminosulfur trifluoride (DAST). What are the possible causes and solutions?
Answer:
Low yields in fluorination reactions with DAST are a common issue. Several factors could be contributing to this problem:
-
Moisture: DAST is highly sensitive to moisture, which can quench the reagent and lead to the formation of byproducts. Ensure all glassware is oven-dried, and reactions are conducted under an inert atmosphere (e.g., argon or nitrogen). All solvents and reagents should be anhydrous.
-
Reaction Temperature: The temperature of the fluorination reaction is critical. If the temperature is too low, the reaction may be sluggish. If it is too high, degradation of the starting material or product can occur. It is advisable to start at a low temperature (e.g., -78 °C) and slowly warm the reaction to room temperature.
-
Purity of Starting Material: Impurities in the protected arabinofuranosyl intermediate can interfere with the fluorination reaction. Ensure the starting material is of high purity, as confirmed by NMR and mass spectrometry.
-
Reagent Quality: The quality of the DAST reagent is crucial. Use a freshly opened bottle or a properly stored aliquot. Over time, DAST can decompose, leading to reduced reactivity.
Troubleshooting Workflow for Fluorination Step
Caption: Troubleshooting Decision Tree for the Fluorination Step.
Stage 2: Glycosylation
Question: The glycosylation reaction between my fluorinated sugar and the protected uracil (B121893) derivative is resulting in a mixture of α and β anomers with poor selectivity. How can I improve the stereoselectivity?
Answer:
Achieving high stereoselectivity in nucleoside synthesis is a common challenge.[1] The outcome of the glycosylation is influenced by several factors:
-
Lewis Acid Catalyst: The choice of Lewis acid can significantly impact the anomeric ratio. Common Lewis acids for this type of reaction include trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), tin(IV) chloride (SnCl4), and boron trifluoride etherate (BF3·OEt2). It is recommended to screen a variety of Lewis acids to find the optimal one for your specific substrates.
-
Solvent: The solvent can influence the reaction mechanism and the stability of the intermediates. Aprotic solvents such as acetonitrile (B52724), dichloromethane (B109758), and dichloroethane are commonly used. The polarity of the solvent can affect the stereochemical outcome.
-
Protecting Groups: The protecting groups on both the sugar and the nucleobase can direct the stereochemistry of the glycosylation. For instance, a participating group at the C2' position of the sugar can favor the formation of the 1,2-trans-glycoside.
-
Temperature: The reaction temperature can also affect the selectivity. Running the reaction at a lower temperature may favor the thermodynamically more stable product.
Table 1: Effect of Lewis Acid and Solvent on Anomeric Ratio in Glycosylation
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | α:β Ratio | Yield (%) |
| 1 | TMSOTf (1.2) | CH3CN | 0 to RT | 1:5 | 65 |
| 2 | SnCl4 (1.1) | CH2Cl2 | -20 to 0 | 1:8 | 72 |
| 3 | BF3·OEt2 (1.5) | DCE | 0 | 3:1 | 55 |
Stage 3: Peptide Coupling
Question: I am observing significant side product formation during the peptide coupling of the amino acid side chain to the 5'-amino group of the nucleoside. How can I minimize these side products?
Answer:
Side product formation in peptide coupling reactions is often due to racemization of the amino acid or side reactions involving unprotected functional groups. To minimize these issues:
-
Coupling Reagents: Use modern coupling reagents that are known to suppress racemization, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Base: The choice and amount of base are critical. Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) and use it in stoichiometric amounts. Excess base can promote racemization.
-
Protecting Groups: Ensure that all other reactive functional groups on the nucleoside and the amino acid are properly protected. For example, the carboxyl group of the C-terminal amino acid and any reactive side chains should be protected.
-
Reaction Conditions: Perform the reaction at low temperatures (e.g., 0 °C) to minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for introducing a fluorine atom at the 2'-position of the polyoxin structure?
A1: The introduction of a fluorine atom at the 2'-position of the sugar moiety in nucleoside analogs is a common medicinal chemistry strategy.[2] Fluorine's high electronegativity can alter the sugar pucker, influencing the overall conformation of the molecule.[1] This can lead to enhanced binding to the target enzyme. Additionally, the carbon-fluorine bond is very strong, which can increase the metabolic stability of the compound by preventing enzymatic degradation at that position.[1]
Q2: What are the most critical steps in the synthesis of this compound?
A2: The most critical steps are typically the stereoselective fluorination of the sugar intermediate and the stereoselective glycosylation to form the nucleoside.[1] These steps often require careful optimization of reaction conditions to achieve high yields and the desired stereochemistry.
Q3: What analytical techniques are essential for characterizing the intermediates and the final product?
A3: A combination of analytical techniques is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F): For structural elucidation and determination of stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.
-
Fourier-Transform Infrared (FTIR) spectroscopy: To identify key functional groups.
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: Yes, several safety precautions are necessary:
-
Fluorinating agents like DAST are toxic and corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Lewis acids are corrosive and moisture-sensitive. They should also be handled in a fume hood.
-
Solvents such as dichloromethane and acetonitrile are volatile and flammable. Work in a well-ventilated area and away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Experimental Protocols
Protocol 1: Synthesis of 2'-Deoxy-2'-fluoro-arabinofuranosyl Acetate (B1210297)
-
To a solution of 1,3,5-tri-O-acetyl-α-D-ribofuranose (1.0 equiv.) in anhydrous dichloromethane (0.1 M) under an argon atmosphere at -78 °C, add DAST (1.5 equiv.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (ethyl acetate/hexane gradient) to afford the title compound.
Protocol 2: Glycosylation of the Fluorinated Sugar with Silylated Uracil
-
To a suspension of uracil (2.0 equiv.) in hexamethyldisilazane (B44280) (HMDS), add a catalytic amount of ammonium (B1175870) sulfate.
-
Heat the mixture to reflux until the solution becomes clear.
-
Remove the excess HMDS under reduced pressure to obtain silylated uracil.
-
Dissolve the silylated uracil and the 2'-deoxy-2'-fluoro-arabinofuranosyl acetate (1.0 equiv.) in anhydrous acetonitrile (0.1 M) under an argon atmosphere.
-
Cool the solution to 0 °C and add TMSOTf (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature for 16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel (methanol/dichloromethane gradient).
Visualizations
Hypothetical Synthesis Pathway of this compound
Caption: A simplified synthetic pathway for this compound.
General Experimental Workflow
Caption: A general workflow for a single synthetic step.
References
Technical Support Center: Stability of Fluorinated Polyoxin Analogues
Disclaimer: Due to the limited availability of specific stability data for "Fluoropolyoxin M," this guide provides information on the stability of a related class of compounds, the fluoroquinolone antibiotics . This information is intended to serve as a general guideline for researchers working with fluorinated antibiotics and may be applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of fluoroquinolone antibiotics in solution?
A1: The stability of fluoroquinolones in solution is influenced by several factors, including:
-
pH: Fluoroquinolones can degrade in both acidic and alkaline conditions. Some studies have shown that lower pH might facilitate oxidation.[1]
-
Light: Photodegradation can be a significant pathway for the breakdown of fluoroquinolones. It is advisable to protect solutions from light.
-
Temperature: Higher temperatures can accelerate the degradation of these compounds.[1]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of fluoroquinolones through advanced oxidation processes.[2]
-
Presence of Metal Ions: Certain metal ions can form complexes with fluoroquinolones, potentially affecting their stability and analytical detection.
Q2: What are the common degradation pathways for fluoroquinolone antibiotics?
A2: The degradation of fluoroquinolones can occur at different parts of the molecule. Common degradation pathways include:
-
Oxidation of the piperazine (B1678402) ring: This is a frequent site of modification.
-
Decarboxylation of the quinolone core.
-
Defluorination: Loss of the fluorine atom from the quinolone ring.
-
Modifications to the substituents on the piperazine ring.
Some degradation intermediates may exhibit increased risks to human health or the ecological environment compared to the parent molecule.[2]
Q3: What are the recommended storage conditions for fluoroquinolone solutions?
A3: To ensure the stability of fluoroquinolone solutions for analytical or experimental purposes, it is generally recommended to:
-
Store solutions at low temperatures (e.g., 4°C).
-
Protect solutions from light by using amber vials or covering the container with aluminum foil.
-
For longer-term storage, consider freezing the solutions, although freeze-thaw stability should be assessed.
-
The addition of a co-solvent like acetonitrile (B52724) (ACN) at a concentration of at least 25% can enhance the stability of some analytes in aqueous solutions.[3]
Troubleshooting Guide
Issue: I am observing rapid degradation of my fluoroquinolone compound in an aqueous buffer.
-
Question: Have you checked the pH of your buffer?
-
Answer: Fluoroquinolones can be susceptible to pH-dependent hydrolysis. Review the literature for the optimal pH stability range for your specific compound or a close analogue. Consider performing a pH stability profile to determine the optimal pH for your experiments.
-
-
Question: Is your solution exposed to light?
-
Answer: Photodegradation is a common issue. Ensure your experiments are conducted under controlled lighting conditions, and store your solutions in light-protected containers.
-
-
Question: Are there any potential oxidizing agents in your media?
-
Answer: Contaminants in your reagents or the inherent properties of your media could be causing oxidative degradation. Use high-purity solvents and reagents. If oxidative degradation is suspected, consider de-gassing your solutions or adding an antioxidant, if compatible with your experimental setup.
-
Issue: I am seeing extraneous peaks in my HPLC chromatogram after storing my sample for a short period.
-
Question: Are these new peaks consistent across different preparations of the same sample?
-
Answer: If the peaks are reproducible, they are likely degradation products. You can investigate this further by performing forced degradation studies (see Experimental Protocols below) to intentionally generate and identify these degradation products.
-
-
Question: Have you checked the stability of your compound in the mobile phase?
-
Answer: The mobile phase composition can sometimes contribute to on-column or in-vial degradation. Assess the stability of your analyte in the mobile phase over the typical run time of your analysis.
-
Issue: My compound is precipitating out of solution.
-
Question: What is the solvent system you are using?
-
Answer: Fluoroquinolones have varying solubilities. You may need to adjust the pH or add an organic co-solvent to improve solubility. Hydrophobic behavior has been observed for some similar substances.[3]
-
-
Question: What is the concentration of your compound?
-
Answer: You may be exceeding the solubility limit of your compound in the chosen medium. Try preparing a more dilute solution.
-
Data on Fluoroquinolone Stability
The following table summarizes the stability of various fluoroquinolones under different conditions, as reported in the literature. This data can be used to guide experimental design.
| Fluoroquinolone | Condition | Stability Outcome | Reference |
| Ciprofloxacin, Norfloxacin, Enrofloxacin | Thermally Activated Persulfate (Oxidation) | Degradation rates increased with higher temperature and persulfate concentration, but decreased with higher initial pH. | [1] |
| Various Fluoroquinolones | Advanced Oxidation Processes (AOPs) | Degradation ease varies between different fluoroquinolones. Lomefloxacin and Ofloxacin are more easily degraded than Fleroxacin, Gatifloxacin, Levofloxacin, Pefloxacin, Rufloxacin, and Sparfloxacin. | [2] |
| Watch List Analytes (including antibiotics) | Surface Water vs. Water/ACN mixture | Analytes are stable in aqueous solutions with at least 25% acetonitrile (ACN) for up to 168 hours. Recoveries in surface water can be lower due to matrix effects. | [3] |
Experimental Protocols
Protocol: Forced Degradation Study of a Fluoroquinolone
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the fluoroquinolone at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, or a mixture of water and acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber or direct sunlight for 24 hours. A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol: Stability-Indicating HPLC-UV Method
This is a general HPLC method that can be adapted for the analysis of fluoroquinolones and their degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., 0.05 M sodium phosphate (B84403) buffer, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile or methanol).[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength appropriate for the specific fluoroquinolone (e.g., 240 nm or 247 nm).[4][5]
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose. The ability of the method to separate the parent drug from its degradation products is crucial for a stability-indicating assay.[4]
Visualizations
Caption: Experimental workflow for assessing compound stability in different media.
Caption: Generalized degradation pathways for fluoroquinolone antibiotics.
References
Technical Support Center: Reducing Off-Target Effects of Novel Small Molecule Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel small molecule inhibitors like Fluoropolyoxin M. The focus is on identifying, understanding, and mitigating off-target effects to ensure data integrity and advance therapeutic development.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, where an observed phenotype might be incorrectly attributed to the primary target.[1] Furthermore, off-target binding can cause cellular toxicity by disrupting essential pathways or result in a lack of translation from preclinical models to clinical settings if the observed efficacy is due to off-target activities.[1] Minimizing these effects is critical for developing safe and effective therapeutics and for obtaining reliable experimental data.[1]
Q2: How can I proactively minimize off-target effects in my experimental design?
A2: Several strategies can be implemented from the outset to reduce the likelihood of off-target effects. First, it is crucial to use the lowest effective concentration of your compound; titrating to find the minimum concentration that produces the desired on-target effect will reduce engagement with lower-affinity off-targets.[2] Whenever possible, select inhibitors that are well-characterized and known to be highly selective for your target. Additionally, using a structurally unrelated inhibitor that targets the same primary protein can help confirm that the observed phenotype is an on-target effect.
Q3: My compound shows high cytotoxicity at effective concentrations. How can I determine if this is an on-target or off-target effect?
A3: High cytotoxicity can be a result of either on-target or off-target effects. To distinguish between these possibilities, a kinome-wide selectivity screen can identify if the compound potently inhibits kinases essential for cell survival. Rescue experiments are also highly informative; transfecting cells with a drug-resistant mutant of the intended target should alleviate the cytotoxic effect if it is on-target. If the cytotoxicity persists even in the presence of the resistant mutant, an off-target effect is the likely cause.
Q4: I'm observing an unexpected cellular phenotype that doesn't align with the known function of the primary target. How do I identify the responsible off-target?
A4: An unexpected phenotype suggests the engagement of an unknown off-target with significant biological activity. To identify this off-target, several approaches can be taken. Phenotypic screening, which involves comparing the observed phenotype with databases of phenotypes induced by well-characterized compounds, can provide initial clues. For a more direct approach, chemical proteomics techniques, such as affinity chromatography using your compound as bait, can pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.
Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity Observed
| Potential Cause | Troubleshooting Steps | Rationale |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Test the compound in multiple cell lines to check for consistent effects. | Identifies unintended kinase targets that may be essential for cell survival. Differentiates between general off-target effects and those specific to a particular cellular context. |
| Compound solubility issues | 1. Verify the solubility of the inhibitor in your cell culture media. 2. Include a vehicle-only control to ensure the solvent is not the source of toxicity. | Prevents compound precipitation, which can lead to non-specific, toxic effects. |
| On-target toxicity | 1. Use CRISPR-Cas9 or siRNA to knock down the primary target and observe if the phenotype is replicated. 2. If available, use a structurally unrelated inhibitor for the same target to see if it produces the same effect. | Confirms that the toxicity is a direct result of inhibiting the intended target. |
Issue 2: Discrepancy Between Biochemical Assay Potency (IC50) and Cellular Assay Potency (EC50)
| Potential Cause | Troubleshooting Steps | Rationale |
| Poor cell permeability | 1. Assess the compound's physicochemical properties (e.g., logP, polar surface area). 2. Perform a cell permeability assay (e.g., PAMPA). | Determines if the compound can effectively cross the cell membrane to reach its intracellular target. |
| Compound efflux | 1. Use cell lines with and without known efflux transporters (e.g., P-gp) to assess changes in cellular potency. | Identifies if the compound is being actively removed from the cell, reducing its effective intracellular concentration. |
| Cellular metabolism | 1. Incubate the compound with liver microsomes or hepatocytes. 2. Analyze for metabolic degradation using LC-MS. | Determines if the compound is being rapidly metabolized into inactive forms within the cell. |
| Target not expressed or accessible | 1. Confirm the expression of the target protein in the cell line using Western blot or qPCR. 2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context. | Verifies that the target protein is present and that the compound can bind to it in a physiological environment. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table represents data from an in vitro kinase profiling assay, showing the inhibitory concentration (IC50) of a hypothetical compound against its primary target and a selection of off-target kinases. A higher IC50 value indicates lower potency, and a large difference between the on-target and off-target IC50s suggests higher selectivity.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase | 15 | 1x |
| Off-Target Kinase A | 1,500 | 100x |
| Off-Target Kinase B | 4,500 | 300x |
| Off-Target Kinase C | >10,000 | >667x |
| Off-Target Kinase D | 850 | 57x |
Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA) Data
This table shows the calculated melting temperatures (Tm) for the primary target protein in the presence of the vehicle (DMSO) and this compound. An increase in Tm in the presence of the compound indicates target engagement and stabilization.
| Treatment | Temperature (°C) | % Soluble Protein | Calculated Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | 45 | 100% | 52.5 | - |
| 50 | 85% | |||
| 55 | 45% | |||
| 60 | 15% | |||
| This compound (10 µM) | 45 | 100% | 57.0 | +4.5 |
| 50 | 98% | |||
| 55 | 80% | |||
| 60 | 48% |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)
This protocol provides a generalized method for assessing a compound's inhibitory effect on a panel of kinases.
Objective: To determine the inhibitory activity and selectivity of a compound against a broad panel of kinases.
Materials:
-
Test compound (e.g., this compound) stock solution (10 mM in DMSO).
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Purified recombinant kinases.
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Specific peptide or protein substrates for each kinase.
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Kinase reaction buffer.
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[γ-³³P]ATP.
-
ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
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Scintillation counter.
Procedure:
-
Compound Preparation: Prepare 3-fold serial dilutions of the test compound in DMSO to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and kinase reaction buffer.
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Compound Addition: Add the diluted test compound or a vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Km for each respective kinase.
-
Reaction Quenching: After a set incubation period (e.g., 60 minutes), stop the reaction by adding a quenching solution (e.g., phosphoric acid).
-
Detection: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP is washed away.
-
Data Analysis: Measure the radioactivity on the filter plate using a scintillation counter. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to confirm direct binding of a compound to its target protein in a cellular environment.
Objective: To verify target engagement of a compound in intact cells by measuring the change in thermal stability of a protein upon ligand binding.
Materials:
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Intact cells expressing the target protein.
-
Test compound (e.g., this compound).
-
Vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
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Lysis buffer with protease inhibitors.
-
Thermocycler.
-
Apparatus for Western blotting or ELISA.
Procedure:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. Include a no-heat control.
-
Cell Lysis: Lyse the cells by performing three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifugation: Pellet the aggregated proteins by centrifuging the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant, which contains the soluble protein fraction.
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.
Visualizations
Caption: On- and off-target effects of a small molecule inhibitor.
Caption: Experimental workflow for off-target deconvolution.
Caption: Troubleshooting logic for unexpected phenotypes.
References
"Fluoropolyoxin M experimental variability and controls"
Welcome to the technical support center for Fluoropolyoxin M. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of this novel fluorinated polyoxin (B77205) analog. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A2: this compound, like other members of the polyoxin family, is a competitive inhibitor of chitin (B13524) synthase.[1][2][3][4] Chitin synthase is a crucial enzyme in the biosynthesis of chitin, an essential component of the fungal cell wall.[5] By competitively binding to the enzyme's active site in place of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), this compound disrupts cell wall formation, leading to morphological abnormalities and inhibition of fungal growth. The introduction of fluorine into the molecule may enhance its binding affinity to the target enzyme and improve its metabolic stability.
Q2: How should I prepare and store this compound?
A2: this compound is readily soluble in water. For experimental use, it is recommended to prepare a concentrated stock solution in a suitable solvent like water or a buffer appropriate for your assay. To maintain its stability, store the solid compound at -20°C. Aqueous stock solutions should also be stored at -20°C or -80°C for long-term use and are stable for at least one year at -80°C. Avoid repeated freeze-thaw cycles. Polyoxins are generally stable in acidic and neutral solutions but may be unstable in alkaline conditions.
Q3: What are the recommended control experiments when using this compound?
A3: To ensure the validity of your experimental results, the following controls are recommended:
-
Vehicle Control: Treat a sample with the same concentration of the solvent used to dissolve this compound (e.g., water or DMSO) to account for any solvent-induced effects.
-
Positive Control: Use a known chitin synthase inhibitor, such as Polyoxin D or Nikkomycin Z, to confirm that the assay is sensitive to inhibitors of this class.
-
Negative Control: A no-treatment group to establish a baseline for normal growth or enzyme activity.
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Boiled Enzyme Control: In in-vitro assays, a control with heat-inactivated enzyme can help determine the background signal.
Q4: Can this compound be used in combination with other antifungal agents?
A4: Yes, combination therapy is a viable strategy. Chitin synthase inhibitors can exhibit synergistic effects when combined with other antifungal drugs that target different cellular pathways. For instance, combining a chitin synthase inhibitor with an agent that targets the cell membrane or DNA synthesis could lead to enhanced antifungal activity. However, it is crucial to perform checkerboard assays to determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and other compounds.
Troubleshooting Guides
Issue 1: High Variability in Antifungal Susceptibility Testing
Q: I am observing significant well-to-well or day-to-day variability in my Minimum Inhibitory Concentration (MIC) assays. What could be the cause?
A: High variability in antifungal susceptibility testing is a common issue and can stem from several factors.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation | Ensure a standardized and consistent inoculum size. Variations in the initial cell density can significantly impact MIC values. Use a spectrophotometer to adjust the inoculum to the correct turbidity. |
| Growth Medium | The composition of the growth medium, including pH and glucose concentration, can affect fungal growth and susceptibility. Use a consistent and standardized medium for all experiments. |
| Incubation Conditions | Fluctuations in temperature and incubation time can lead to variability. Ensure your incubator maintains a stable temperature and that plates are incubated for the same duration in every experiment. |
| Compound Stability | Ensure your this compound stock solution is not degraded. Prepare fresh dilutions from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles. |
| "Trailing" or "Paradoxical" Growth | Some antifungals can exhibit trailing (reduced but persistent growth at concentrations above the MIC) or a paradoxical effect (regrowth at very high concentrations). Read endpoints consistently, for example, as the lowest concentration that produces a significant (e.g., 50% or 90%) reduction in growth compared to the control. |
Issue 2: Inconsistent Results in In-Vitro Chitin Synthase Assays
Q: My in-vitro chitin synthase inhibition assay is yielding inconsistent IC50 values for this compound. What should I check?
A: In-vitro enzyme assays require careful optimization of several parameters to ensure reproducibility.
Possible Causes and Solutions:
| Parameter | Recommendation |
| Enzyme Preparation | The quality and activity of the chitin synthase preparation are critical. Use a consistent method for enzyme extraction and consider proteolytic activation (e.g., with trypsin) if the enzyme is in a zymogenic form. |
| Assay Buffer Conditions | The optimal pH for chitin synthase activity is typically between 6.5 and 7.5. Ensure the pH of your reaction buffer is consistent. |
| Substrate Concentration | Since this compound is a competitive inhibitor, its apparent IC50 value will depend on the concentration of the substrate (UDP-GlcNAc). Use a substrate concentration at or below the Km for consistent results. |
| Divalent Cations | Chitin synthase activity often requires divalent cations like Mg²⁺. Optimize and maintain a consistent concentration of the required cation in your assay buffer. |
| High Background Signal | High background can result from non-specific binding or contamination. Include a "no enzyme" or "boiled enzyme" control to measure and subtract the background signal. |
Quantitative Data Summary: Typical Chitin Synthase Assay Parameters
| Parameter | Optimal Range |
| pH | 6.5 - 7.5 |
| Temperature | 30 - 44 °C |
| Mg²⁺ Concentration | 1.0 - 4.0 mM |
| Substrate (UDP-GlcNAc) Kₘ | ~1.43 x 10⁻³ M (for Neurospora crassa) |
| Polyoxin D Kᵢ | ~1.40 x 10⁻⁶ M (for Neurospora crassa) |
Issue 3: Discrepancy Between In-Vitro and Whole-Cell Assay Results
Q: this compound shows potent inhibition of chitin synthase in my in-vitro assay, but its activity is much weaker in whole-cell (e.g., MIC) assays. Why is this happening?
A: A discrepancy between in-vitro and in-vivo or whole-cell results is a frequent challenge in drug development.
Possible Causes and Solutions:
| Potential Cause | Explanation & Troubleshooting |
| Cellular Permeability | This compound may not be efficiently transported across the fungal cell wall and membrane to reach the intracellular chitin synthase. Consider using cell permeability assays to investigate uptake. |
| Efflux Pumps | The fungal cells may possess efflux pumps that actively transport this compound out of the cell, preventing it from reaching an effective intracellular concentration. Co-administration with known efflux pump inhibitors could test this hypothesis. |
| Compensatory Mechanisms | Fungi can activate stress response pathways, such as the Cell Wall Integrity (CWI) pathway, which may upregulate chitin synthesis to compensate for the inhibition, thereby masking the inhibitor's effect in whole cells. |
| Metabolic Inactivation | The compound may be metabolically inactivated by the fungal cells before it can reach its target. |
Visualized Experimental Protocols and Workflows
Diagram 1: this compound Signaling Pathway
Caption: Mechanism of action of this compound in a fungal cell.
Diagram 2: Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting unexpected experimental results.
Diagram 3: Experimental Protocol for Chitin Synthase Inhibition Assay
References
- 1. Mechanism of action of the antifugal agent polyoxin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological efficacy of polyoxin D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of the Antifugal Agent Polyoxin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Fluoropolyoxin M
Compound: Fluoropolyoxin M Audience: Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the oral bioavailability of this compound. The content is structured to address common issues through frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
This compound: Compound Profile
This compound is a novel, semi-synthetic fluorinated derivative of the polyoxin (B77205) family of peptidyl nucleoside antibiotics. Its primary mechanism of action is the inhibition of chitin (B13524) synthase, making it a potent antifungal agent. However, its structural characteristics—high polarity, glycosidic linkages, and peptide-like nature—contribute to low oral bioavailability, primarily due to poor membrane permeability and potential enzymatic degradation in the gastrointestinal (GI) tract.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is likely multifactorial, stemming from its physicochemical properties. Key contributing factors include:
-
Poor Permeability: As a highly polar and relatively large molecule, this compound is expected to have limited ability to passively diffuse across the intestinal epithelium.[1][2]
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Low Aqueous Solubility: While the polarity suggests some water solubility, the complex structure may limit its dissolution rate in GI fluids, which is a prerequisite for absorption.[3]
-
Enzymatic Degradation: The peptidyl and glycosidic bonds in its structure may be susceptible to enzymatic cleavage in the stomach and intestines.
-
Efflux Transporter Activity: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the lumen.
Q2: What are the initial steps to consider for improving the bioavailability of this compound?
A2: A systematic approach is recommended. Start by characterizing the root cause of poor bioavailability using the Biopharmaceutical Classification System (BCS) as a framework. This involves determining its aqueous solubility and intestinal permeability. Based on the BCS classification, appropriate formulation strategies can be selected. For instance, if the compound is determined to be BCS Class III (high solubility, low permeability), the focus should be on permeation enhancement. If it is BCS Class IV (low solubility, low permeability), both solubility and permeation enhancement strategies are necessary.
Q3: Which formulation strategies are most promising for a molecule like this compound?
A3: Given its polar nature, strategies that can overcome the permeability barrier are crucial. Promising approaches include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can encapsulate polar molecules and facilitate their transport across the intestinal membrane.[2][4]
-
Nanoparticle Formulations: Encapsulating this compound in polymeric nanoparticles can protect it from degradation, improve its stability, and enhance its uptake by intestinal cells.
-
Permeation Enhancers: Co-administration with excipients that reversibly open the tight junctions between intestinal cells can increase paracellular drug transport. This approach requires careful safety and toxicity evaluation.
-
Chemical Modification (Prodrugs): Modifying the structure of this compound to create a more lipophilic prodrug that is converted to the active form after absorption can be a viable strategy.
Q4: How can I assess the potential for first-pass metabolism of this compound?
A4: In vitro studies using liver microsomes or hepatocytes can provide an initial assessment of the metabolic stability of this compound. These assays can identify the primary metabolizing enzymes and the rate of metabolic clearance. If significant metabolism is observed, strategies to bypass the liver, such as promoting lymphatic absorption through lipid-based formulations, may be beneficial.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Inconsistent results in Caco-2 cell permeability assays.
-
Question: Our Caco-2 cell permeability assays for this compound show high variability between experiments. What could be the cause?
-
Answer: High variability in Caco-2 assays can stem from several factors:
-
Monolayer Integrity: Ensure the integrity of the Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER) before and after each experiment. Only use monolayers with TEER values within the validated range for your lab.
-
Efflux Transporter Saturation: If this compound is a substrate for efflux transporters, their expression levels can vary between cell passages, leading to inconsistent transport data. Consider using a P-gp inhibitor (e.g., verapamil) to confirm the involvement of efflux.
-
Assay Conditions: Standardize all assay parameters, including cell passage number, seeding density, incubation time, and buffer composition.
-
Issue 2: Low drug loading and encapsulation efficiency in nanoparticle formulations.
-
Question: We are struggling to achieve high drug loading of the highly polar this compound into our PLGA nanoparticles. What can we do?
-
Answer: Encapsulating polar molecules into hydrophobic polymers like PLGA is challenging. Consider the following optimizations:
-
Formulation Method: The double emulsion (w/o/w) solvent evaporation method is generally more suitable for encapsulating hydrophilic drugs.
-
Polymer Selection: Experiment with different types and molecular weights of PLGA or consider using more hydrophilic polymers or co-polymers.
-
Process Parameters: Optimize parameters such as the drug-to-polymer ratio, sonication energy, and stabilizer concentration in the external aqueous phase.
-
Issue 3: Poor in vivo performance despite promising in vitro dissolution enhancement.
-
Question: Our solid dispersion formulation of this compound shows excellent dissolution in vitro, but the oral bioavailability in our rat model remains low. What could be the reason for this discrepancy?
-
Answer: This is a common challenge, particularly for permeability-limited compounds.
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Permeability is the Rate-Limiting Step: Even if the drug is fully dissolved in the GI tract, its poor permeability across the intestinal wall will limit absorption. The in vitro dissolution test does not account for this biological barrier.
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In Vivo Precipitation: The supersaturated state created by the solid dispersion may not be stable in the complex environment of the GI tract, leading to precipitation of the drug before it can be absorbed. Consider including a precipitation inhibitor in your formulation.
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First-Pass Metabolism: The improved dissolution may lead to higher concentrations of the drug reaching the gut wall and liver, where it may be subject to extensive first-pass metabolism.
-
Quantitative Data Summary
Table 1: Impact of Formulation Strategies on Bioavailability Enhancement (Illustrative Data)
| Formulation Strategy | Typical Fold Increase in Bioavailability | Key Considerations |
| Micronization/Nanonization | 2 - 5 fold | Effective for dissolution rate-limited drugs (BCS Class II). |
| Amorphous Solid Dispersions | 2 - 10 fold | Risk of recrystallization; requires careful polymer selection. |
| Lipid-Based Formulations (e.g., SEDDS) | 5 - 20 fold | Can enhance lymphatic absorption, bypassing first-pass metabolism. |
| Nanoparticle Formulations | 5 - 50 fold | Can protect the drug from degradation and offer targeted delivery. |
Note: These values are illustrative and the actual improvement will depend on the specific properties of this compound and the formulation details.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
Materials: this compound, stabilizer (e.g., Poloxamer 188), milling media (e.g., yttria-stabilized zirconium oxide beads), purified water.
Procedure:
-
Prepare a suspension of this compound in an aqueous solution of the stabilizer.
-
Add the suspension and milling media to the milling chamber of a planetary ball mill.
-
Mill the suspension at a controlled temperature for a predetermined duration to achieve the target particle size (typically < 200 nm).
-
Monitor the particle size reduction process periodically using a particle size analyzer.
-
Separate the nanosuspension from the milling media by filtration or centrifugation.
-
Characterize the final nanosuspension for particle size, particle size distribution, zeta potential, and dissolution rate.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound in vitro.
Procedure:
-
Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring TEER values.
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the transport buffer containing this compound to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh buffer.
-
At the end of the experiment, collect samples from the apical side and lyse the cells to determine the intracellular concentration.
-
Analyze the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a lipid-based system to enhance the absorption of this compound.
Materials: this compound, an oil (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol P).
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select suitable excipients.
-
Construct a ternary phase diagram to identify the self-emulsifying region for different combinations of the selected excipients.
-
Prepare the SEDDS formulation by mixing the oil, surfactant, and co-surfactant in the optimal ratio.
-
Dissolve this compound in this mixture with gentle stirring.
-
Evaluate the prepared SEDDS for self-emulsification time, droplet size, and drug precipitation upon dilution with an aqueous medium.
-
Perform in vitro dissolution studies to assess the drug release from the SEDDS formulation.
Visualizations
Caption: The Biopharmaceutics Classification System (BCS).
Caption: Workflow for formulation development to improve bioavailability.
References
Validation & Comparative
A Comparative Analysis of Polyoxin Antibiotics: Benchmarking Performance and Exploring the Potential of Fluorination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of polyoxin (B77205) antibiotics, a class of potent antifungal agents that function by inhibiting chitin (B13524) synthase, a critical enzyme in fungal cell wall biosynthesis. This document summarizes key performance data, outlines experimental protocols for their evaluation, and explores the potential impact of fluorination on their activity, with a focus on the hypothetical "Fluoropolyoxin M" as a case study for future drug development.
Introduction to Polyoxin Antibiotics
Polyoxins are a group of nucleoside peptide antibiotics naturally produced by the soil bacterium Streptomyces cacaoi var. asoensis.[1][2] These compounds are structurally similar to UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for chitin synthase.[3] By competitively inhibiting this enzyme, polyoxins disrupt the formation of chitin, a vital component of the fungal cell wall, leading to cell lysis and fungal death.[3][4] This specific mode of action makes them attractive candidates for antifungal drug development, as chitin is absent in mammals, suggesting a high degree of selective toxicity.[5]
The polyoxin family consists of several structurally related compounds, designated as Polyoxin A through M, with Polyoxin D and Polyoxin B being among the most studied.[2] While sharing a common mechanism, variations in their chemical structure can influence their antifungal spectrum and potency.
Comparative Performance of Polyoxin Antibiotics
Quantitative data on the inhibitory activity of polyoxins is crucial for comparative analysis. The following tables summarize key parameters for well-characterized polyoxins. Due to the absence of publicly available data for "this compound," this section focuses on established polyoxins. The potential advantages of a fluorinated analog will be discussed in a later section.
Table 1: Chitin Synthase Inhibition Constants (Ki)
| Antibiotic | Fungal Species | Chitin Synthase Isozyme | Ki (μM) |
| Polyoxin D | Neurospora crassa | Not specified | 1.4[4] |
| Polyoxin D | Mucor rouxii | Not specified | 0.6[3] |
| Polyoxin D | Saccharomyces cerevisiae | Chitin Synthase 1 (Chs1) | - |
| Polyoxin D | Saccharomyces cerevisiae | Chitin Synthase 2 (Chs2) | - |
Note: Specific Ki values for Polyoxin D against S. cerevisiae chitin synthases were not found in the provided search results, though it is stated that Chs1 is more sensitive than Chs2.
Table 2: In Vitro Antifungal Activity (IC50/MIC)
| Antibiotic | Fungal Species | Assay Type | Value (μM or µg/mL) |
| Polyoxin B | Sclerotinia sclerotiorum | Chitin Synthase Inhibition | IC50 = 0.19 mM[2] |
Note: Comprehensive MIC data for a range of fungi for specific polyoxins was not available in the provided search results. The IC50 value for Polyoxin B is for enzyme inhibition, not necessarily whole-cell antifungal activity.
The Hypothetical Advantage of this compound
While no data exists for "this compound," the introduction of fluorine atoms into bioactive molecules is a common strategy in medicinal chemistry to enhance pharmacological properties. Fluorination can influence:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that would otherwise deactivate the drug, potentially leading to a longer half-life in vivo.
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target enzyme's active site. This could translate to a lower Ki value and greater potency.
-
Lipophilicity and Permeability: Strategic fluorination can modulate a molecule's lipophilicity, which can affect its ability to cross cell membranes and reach its intracellular target.
A hypothetical this compound, with fluorine incorporated at a strategic position, could therefore exhibit enhanced potency, a broader antifungal spectrum, or improved pharmacokinetic properties compared to its non-fluorinated counterparts. Further research into the synthesis and biological evaluation of such analogs is warranted.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of comparative analysis. Below are detailed methodologies for key assays used to evaluate polyoxin antibiotics.
Chitin Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of chitin synthase.
Protocol:
-
Enzyme Preparation:
-
Culture the fungal species of interest (e.g., Sclerotinia sclerotiorum) in a suitable liquid medium (e.g., Potato Dextrose Broth) at 23°C for 36 hours.
-
Harvest the mycelia by centrifugation at 3,000 x g for 10 minutes.
-
Wash the cells twice with ultrapure water.
-
Disrupt the cells in liquid nitrogen to release the cellular contents.
-
Prepare a crude enzyme extract by resuspending the disrupted cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
-
Enzyme Assay:
-
The assay is performed in a 96-well microtiter plate pre-coated with wheat germ agglutinin (WGA), which binds to the chitin product.
-
Prepare a reaction mixture containing:
-
Trypsin-pretreated cell extract (48 µL)
-
A premixed solution (50 µL) containing 3.2 mM CoCl2, 80 mM N-acetylglucosamine (GlcNAc), and 8 mM UDP-GlcNAc in 50 mM Tris-HCl buffer (pH 7.5).
-
The test compound (2 µL) at various concentrations (a vehicle control, e.g., DMSO, should be used).
-
-
Incubate the plate on a shaker at 30°C for 3 hours.
-
After incubation, wash the plate six times with ultrapure water to remove unreacted substrate.
-
The amount of chitin produced is then quantified using a suitable detection method, such as a colorimetric assay with a peroxidase-conjugated WGA.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Protocol:
-
Inoculum Preparation:
-
Grow the fungal strain on a suitable agar (B569324) medium.
-
Prepare a suspension of the fungal spores or cells in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 CFU/mL.
-
Dilute the standardized suspension to the final inoculum concentration, typically 0.5-2.5 x 103 CFU/mL.
-
-
Assay Setup:
-
Perform serial two-fold dilutions of the polyoxin antibiotic in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Add the prepared fungal inoculum to each well.
-
Include a growth control (no antibiotic) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
-
Visualizing Key Pathways and Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate important concepts.
Chitin Synthesis Pathway and Polyoxin Inhibition
Caption: Competitive inhibition of chitin synthase by polyoxin antibiotics.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
Polyoxin antibiotics represent a promising class of antifungal agents with a highly specific mechanism of action. While comparative data on the full range of natural polyoxins is somewhat limited in publicly accessible literature, the available information on compounds like Polyoxin D and B highlights their potent inhibition of chitin synthase. The exploration of fluorinated analogs, such as the hypothetical this compound, opens up exciting avenues for the development of next-generation antifungal drugs with potentially enhanced efficacy and improved pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of these important compounds.
References
- 1. Antimicrobial Susceptibility Testing for Polymyxins: Challenges, Issues, and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Engineering production of fluorinated polyketide natural product analogs [escholarship.org]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antifungal Efficacy: Fluconazole vs. Chitin Synthase Inhibitors
A comparative analysis between Fluoropolyoxin M and Fluconazole (B54011) could not be conducted as there is no publicly available scientific literature or clinical data for a compound named "this compound." Extensive searches have not yielded any information on its development, mechanism of action, or efficacy.
This guide provides a comprehensive overview of Fluconazole, a widely used azole antifungal, and introduces the Polyoxin (B77205) family of compounds as a point of comparison, representing a different class of antifungals that target chitin (B13524) synthesis. This comparison will be valuable for researchers, scientists, and drug development professionals interested in different antifungal mechanisms.
Fluconazole: An Established Ergosterol (B1671047) Synthesis Inhibitor
Fluconazole is a synthetic triazole antifungal agent that has been a cornerstone in the treatment of various fungal infections since its approval.[1][2] It is effective against a broad spectrum of yeasts and some dimorphic fungi.[3][4]
Mechanism of Action
Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[5] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the fungal cell membrane's integrity and function, leading to the inhibition of fungal growth.
Efficacy and Clinical Applications
Fluconazole is used to treat a variety of fungal infections, including:
-
Candidiasis: Oropharyngeal, esophageal, and vaginal candidiasis. It is also used for systemic Candida infections.
-
Cryptococcosis: Particularly effective for the treatment and suppression of cryptococcal meningitis.
-
Prophylaxis: To prevent fungal infections in immunocompromised patients, such as those undergoing bone marrow transplantation.
The efficacy of fluconazole can be quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Fungal Species | Fluconazole MIC Range (µg/mL) |
| Candida albicans | 0.25 - 2.0 |
| Candida glabrata | 0.5 - 64 |
| Candida parapsilosis | 0.5 - 4.0 |
| Cryptococcus neoformans | 2.0 - 16 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Polyoxins: Chitin Synthesis Inhibitors
The polyoxins are a family of peptidyl nucleoside antibiotics derived from Streptomyces cacaoi var. asoensis. Polyoxin D is a well-studied member of this class and serves as a representative example.
Mechanism of Action
In contrast to fluconazole, polyoxins target the fungal cell wall. They act as competitive inhibitors of chitin synthase, a key enzyme responsible for the synthesis of chitin, a major structural component of the fungal cell wall. By blocking chitin synthesis, polyoxins disrupt cell wall formation, leading to osmotically fragile cells and ultimately inhibiting fungal growth.
Head-to-Head Comparison: Fluconazole vs. Polyoxins
| Feature | Fluconazole | Polyoxins |
| Target | Lanosterol 14-α-demethylase (Ergosterol Synthesis) | Chitin Synthase (Cell Wall Synthesis) |
| Mechanism | Inhibition of fungal cell membrane formation | Inhibition of fungal cell wall synthesis |
| Spectrum | Broad-spectrum against yeasts and some dimorphic fungi | Primarily active against phytopathogenic fungi |
| Clinical Use | Widely used in human medicine | Primarily used in agriculture as a fungicide |
Experimental Protocols
A standard method for comparing the in vitro efficacy of antifungal agents is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay for Antifungal Susceptibility Testing
-
Preparation of Antifungal Stock Solutions:
-
Dissolve Fluconazole and Polyoxin D in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.
-
Perform serial twofold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI 1640 medium to the final inoculum concentration.
-
-
Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the microtiter plates or use a spectrophotometer to determine the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This concentration is the MIC.
-
References
- 1. Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism of action of the antifugal agent polyoxin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of Fluoropolyoxin M: A Comparative Guide for a Novel OGT Inhibitor
For researchers, scientists, and drug development professionals, confirming that a novel compound interacts with its intended molecular target within a complex cellular environment is a critical step in the validation process. This guide provides a comparative framework for validating the target engagement of a hypothetical, novel O-GlcNAc Transferase (OGT) inhibitor, Fluoropolyoxin M. We will compare its performance with established OGT inhibitors, providing supporting experimental data and detailed methodologies.
O-GlcNAc Transferase is a crucial enzyme that catalyzes the addition of N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[1] This dynamic post-translational modification, known as O-GlcNAcylation, is involved in a myriad of cellular processes, including signal transduction, transcription, and metabolism.[2][3] Dysregulation of OGT activity has been implicated in various diseases, making it an attractive therapeutic target.[2]
Comparative Analysis of OGT Inhibitors
To objectively assess the target engagement of this compound, a direct comparison with well-characterized OGT inhibitors is essential. This section presents a summary of quantitative data for this compound alongside known inhibitors, OSMI-1 and BZX2. While this compound is a hypothetical compound for the purpose of this guide, the presented data are representative of a promising novel inhibitor.
| Compound | Target | Type | IC50 (in vitro) | Cellular O-GlcNAc Reduction | Off-Target Effects Noted |
| This compound | OGT | Reversible, Competitive | 1.5 µM | Dose-dependent reduction | Minimal off-target effects observed in preliminary screens |
| OSMI-1 | OGT | Reversible | 2.7 µM[4][5][6][7][8] | Dose-dependent reduction in multiple cell lines[4][6] | Can decrease cell viability at higher concentrations (~50% at 50 µM)[6][9] |
| BZX2 | OGT | Irreversible, Covalent | < 10 µM | Effective reduction of O-GlcNAc levels | Known to have off-target effects[9] |
Experimental Protocols for Target Engagement Validation
Validating the interaction of a compound with its target requires a multi-faceted approach, employing both biochemical and cellular assays. Below are detailed protocols for key experiments to confirm and quantify the target engagement of OGT inhibitors.
In Vitro OGT Inhibition Assay (UDP-Glo™ Glycosyltransferase Assay)
This assay biochemically quantifies the enzymatic activity of OGT by measuring the amount of UDP produced during the glycosyl transfer reaction.[10][11][12]
Principle: The UDP-Glo™ assay is a bioluminescent assay that measures the amount of UDP generated in a glycosyltransferase reaction. The UDP is converted to ATP, which then drives a luciferase reaction, producing light that is proportional to the UDP concentration and, therefore, OGT activity.[10][13]
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human OGT enzyme, a suitable peptide or protein substrate (e.g., a synthetic peptide derived from a known OGT substrate), and the donor substrate UDP-GlcNAc in an appropriate reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound, OSMI-1) or vehicle control (DMSO) to the reaction wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
UDP Detection: Add an equal volume of UDP Detection Reagent to each well. This reagent stops the OGT reaction and initiates the conversion of UDP to ATP and the subsequent luciferase reaction.[11]
-
Luminescence Measurement: Incubate the plate at room temperature for 60 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable model.
Cellular O-GlcNAcylation Assay (Western Blotting)
This cellular assay assesses the ability of a compound to inhibit OGT activity within intact cells by measuring the global levels of O-GlcNAcylated proteins.
Principle: Cells are treated with the OGT inhibitor, and the total level of protein O-GlcNAcylation is quantified by Western blotting using an antibody that specifically recognizes the O-GlcNAc modification.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa) and allow them to adhere. Treat the cells with various concentrations of the OGT inhibitor or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for O-GlcNAc (e.g., RL2). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for the O-GlcNAc signal and normalize to a loading control (e.g., GAPDH or β-actin).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct target engagement in a cellular environment.[14][15]
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability to confirm target engagement.[16]
Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control to allow for target binding.
-
Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures.[14] Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.[15]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble OGT remaining at each temperature point by Western blotting or other quantitative proteomics methods.
-
Data Analysis: Plot the amount of soluble OGT as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Pathways and Workflows
To further clarify the biological context and experimental logic, the following diagrams were generated.
Caption: O-GlcNAc Signaling Pathway.
Caption: Experimental Workflow for Target Engagement.
Caption: Logic of Comparative Validation.
References
- 1. O-GlcNAc transferase inhibitors: current tools and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. otd.harvard.edu [otd.harvard.edu]
- 3. Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. OSMI-1 | OGT inhibitor | TargetMol [targetmol.com]
- 8. apexbt.com [apexbt.com]
- 9. Discovery of a Low Toxicity O-GlcNAc Transferase (OGT) Inhibitor by Structure-based Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. Enzyme assay of O-GlcNAc transferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pelagobio.com [pelagobio.com]
Comparative Efficacy and Cross-Resistance Profile of Polyoxin D: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Polyoxin (B77205) D, a chitin (B13524) synthase inhibitor, with other antifungal agents. This document synthesizes available experimental data on its efficacy and explores its cross-resistance profile.
While the specific entity "Fluoropolyoxin M" remains unidentified in publicly available scientific literature, extensive research exists on the broader polyoxin class of fungicides, particularly Polyoxin D. This guide focuses on Polyoxin D as a representative member of this class to provide a data-driven comparison of its performance against other antifungal compounds.
Mechanism of Action: Targeting Fungal Cell Wall Synthesis
Polyoxins, including Polyoxin D, exert their antifungal effect by inhibiting chitin synthase, a crucial enzyme in the biosynthesis of chitin, an essential component of the fungal cell wall.[1][2] This targeted mechanism of action is distinct from many other classes of fungicides that target sterol biosynthesis or other cellular processes. The inhibition of chitin synthase leads to abnormal cell wall formation, causing germ tubes and hyphae to swell and ultimately resulting in fungistatic or fungicidal activity.[1]
Caption: Competitive inhibition of chitin synthase by Polyoxin D.
Comparative Antifungal Efficacy of Polyoxin D
Experimental data demonstrates that Polyoxin D exhibits a broad spectrum of activity against various fungal pathogens. Its efficacy, often measured as the half-maximal effective concentration (EC50), varies among different fungal species.
| Fungal Pathogen | Common Disease | EC50 (ppm) of Polyoxin D | Reference |
| Rhizoctonia solani | Rice Sheath Blight | ≤ 1.562 | [1] |
| Botrytis cinerea | Gray Mold | 0.59 - 5.8 | [1] |
| Alternaria brassicae | Alternaria Leaf Spot | 0.19 (significant inhibition) | |
| Podosphaera xanthii | Powdery Mildew | 50 (98.8% inhibition of conidial formation) |
Cross-Resistance Profile of Polyoxin D
Understanding the cross-resistance profile of a fungicide is critical for effective disease management and resistance mitigation strategies.
No Cross-Resistance with SDHI Fungicides: Studies have shown a lack of cross-resistance between Polyoxin D and boscalid, a succinate-dehydrogenase inhibitor (SDHI), in Passalora fulva. This suggests that the mechanism of resistance to SDHIs does not confer resistance to Polyoxin D, making it a valuable rotational partner in fungicide programs.
Potential Cross-Resistance with Dipeptide Antibiotics: The uptake of polyoxins into fungal cells is mediated by a peptide transport system. This shared transport mechanism suggests a potential for cross-resistance with other dipeptide antibiotics that utilize the same uptake pathway. Mutants of Candida albicans resistant to polyoxins have demonstrated cross-resistance to other dipeptide antibiotics.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized broth microdilution protocol for determining the MIC of antifungal agents, based on established methodologies.
Caption: Generalized workflow for MIC determination.
Materials:
-
96-well microtiter plates
-
Standardized fungal inoculum
-
Antifungal agent (e.g., Polyoxin D)
-
Appropriate broth medium (e.g., RPMI-1640)
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Preparation of Antifungal Dilutions: Prepare a stock solution of the antifungal agent. Perform serial two-fold dilutions in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension of fungal spores or cells in sterile saline or broth. Adjust the concentration of the inoculum to a standardized value using a hemocytometer or spectrophotometer.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Controls: Include wells with only the fungal inoculum (positive control) and wells with only the medium (negative control).
-
Incubation: Incubate the plates at a suitable temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.
Conclusion
Polyoxin D, as a representative of the polyoxin class of fungicides, offers a distinct mechanism of action by targeting chitin synthesis. This makes it a valuable tool in fungicide resistance management, particularly in rotation with compounds that have different modes of action. The lack of cross-resistance with fungicides like SDHIs further enhances its utility. Further research into the efficacy and resistance profiles of other polyoxin analogues, and potentially novel fluorinated derivatives, will be valuable for the development of next-generation antifungal agents.
References
Comparative Analysis of Chitin Synthase Inhibitors: A Focus on Nikkomycin Z
Researchers, scientists, and drug development professionals are continually seeking novel antifungal agents with improved efficacy and safety profiles. Chitin (B13524) synthase, an enzyme essential for fungal cell wall integrity but absent in mammals, represents a prime target for selective antifungal therapy. This guide provides a comprehensive analysis of Nikkomycin Z, a well-characterized chitin synthase inhibitor. An initial aim to compare Nikkomycin Z with a purported "Fluoropolyoxin M" was precluded by a lack of available scientific literature or experimental data on the latter compound at the time of this review. A search did reveal a "Fluoropolyoxin L" with noted activity against Escherichia coli and Streptococcus faecalis, however, detailed biochemical or antifungal data was not available[1]. Therefore, this document will focus on the extensive data available for Nikkomycin Z.
Introduction to Nikkomycin Z
Nikkomycin Z is a naturally occurring peptidyl-nucleoside antibiotic produced by Streptomyces tendae.[2] It functions as a potent and specific competitive inhibitor of chitin synthase.[3][4] By mimicking the enzyme's natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), Nikkomycin Z binds to the active site of chitin synthase, thereby halting the synthesis of chitin, a critical polymer for the fungal cell wall.[3][5] The resulting disruption of cell wall integrity leads to osmotic instability and fungal cell death.[6][7] This targeted mechanism of action makes it an attractive candidate for antifungal drug development with a potentially high therapeutic index.[7]
Mechanism of Action
Nikkomycin Z's primary mechanism of action is the competitive inhibition of chitin synthase. The structural similarity between Nikkomycin Z and UDP-GlcNAc allows it to occupy the enzyme's active site, preventing the polymerization of N-acetylglucosamine into chitin chains. This inhibition is crucial as chitin provides structural rigidity to the fungal cell wall.
Caption: Mechanism of Nikkomycin Z as a competitive inhibitor of chitin synthase.
Signaling Pathways Regulating Chitin Synthesis
The expression of chitin synthase genes is a tightly regulated process, influenced by several key signaling pathways within the fungal cell, including the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Ca²⁺/calcineurin pathways. These pathways ensure that cell wall synthesis is coordinated with cell cycle progression and in response to environmental stresses.
Caption: Signaling pathways that regulate chitin synthesis in fungi.
Quantitative Data Presentation
In Vitro Activity of Nikkomycin Z
The in vitro efficacy of Nikkomycin Z varies among different fungal species. The Minimum Inhibitory Concentration (MIC) is a key measure of antifungal activity, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Fungal Species | MIC Range (µg/mL) | Notes |
| Candida albicans | 0.5 - 32 | Moderately susceptible.[6] |
| Candida parapsilosis | - | Some susceptibility noted.[8] |
| Candida tropicalis | Resistant | Generally resistant at high concentrations.[8] |
| Candida krusei | Resistant | Generally resistant at high concentrations.[8] |
| Candida glabrata | Resistant | Generally resistant at high concentrations.[8] |
| Coccidioides immitis | 0.125 - 4 | Susceptible.[6][9] |
| Blastomyces dermatitidis | 0.78 | Good in vitro activity.[10] |
| Histoplasma capsulatum | 4 to >64 | Wide range of MICs observed.[2] |
| Dematiacious Fungi | >64 | Generally resistant.[6] |
In Vivo Efficacy of Nikkomycin Z in Murine Models
Nikkomycin Z has demonstrated significant efficacy in various animal models of fungal infections, particularly against dimorphic fungi.
| Disease Model | Dosing Regimen | Outcome |
| Pulmonary Blastomycosis | 200, 400, or 1000 mg/kg/day (oral, BID) for 10 days | 100% survival.[2] |
| Pulmonary Coccidioidomycosis | - | Sterilized the lungs of most mice.[11] |
| CNS Coccidioidomycosis | 50, 100, or 300 mg/kg (oral, TID) | Significantly improved survival and reduced brain fungal burden.[9] |
| Histoplasmosis | 2.5 - 25 mg/kg (oral, BID) | Reduced fungal burden in liver and spleen; more effective than fluconazole.[2][12] |
Experimental Protocols
Chitin Synthase Inhibition Assay (Non-Radioactive)
This assay measures the activity of chitin synthase by detecting the chitin polymer produced using Wheat Germ Agglutinin (WGA), which specifically binds to it.
Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA) solution (50 µg/mL)
-
Bovine Serum Albumin (BSA) blocking buffer (e.g., 20 mg/mL in Tris-HCl)
-
Fungal cell lysate or purified chitin synthase
-
Reaction mixture (e.g., 50 mM Tris-HCl, pH 7.5, containing UDP-GlcNAc and activators like MgCl2)
-
Nikkomycin Z or other inhibitors at various concentrations
-
WGA-Horseradish Peroxidase (HRP) conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Add 100 µL of WGA solution to each well and incubate overnight at room temperature.
-
Washing: Remove the WGA solution and wash the plate three times with water.
-
Blocking: Add 300 µL of BSA blocking buffer to each well and incubate for 3 hours at room temperature to prevent non-specific binding.
-
Enzyme Reaction:
-
Remove the blocking solution.
-
Add 50 µL of the reaction mixture to each well.
-
Add 10 µL of the test inhibitor (Nikkomycin Z) at various concentrations.
-
Initiate the reaction by adding 20-50 µL of the enzyme preparation. Include a boiled enzyme control for background.
-
Incubate the plate at 37°C for 60-120 minutes.[13]
-
-
Detection:
-
Stop the reaction by washing the plate five times.
-
Add 100 µL of WGA-HRP solution and incubate for 30 minutes.[13]
-
Wash the plate to remove unbound WGA-HRP.
-
Add 100 µL of TMB substrate and incubate until color develops.
-
Add 50 µL of stop solution.
-
-
Quantification: Measure the absorbance at 450 nm. A decrease in absorbance compared to the no-inhibitor control indicates inhibition of chitin synthase.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts.
Materials:
-
96-well microtiter plates
-
RPMI 1640 medium, buffered with MOPS
-
Fungal isolate
-
Nikkomycin Z stock solution
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Drug Dilution: Prepare serial two-fold dilutions of Nikkomycin Z in RPMI 1640 medium directly in the 96-well plate. Final concentrations typically range from 0.5 to 64 µg/ml.[6]
-
Inoculum Preparation:
-
Culture the fungal isolate on an agar (B569324) plate.
-
Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard.
-
Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.[6]
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions. Include a drug-free well as a positive growth control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.[8]
-
MIC Determination: The MIC is the lowest concentration of Nikkomycin Z that causes a significant inhibition of growth (typically a ≥50% reduction in turbidity) compared to the growth control well.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of new polyoxin derivatives and their activity against chitin synthase from Candida albicans [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyoxins and nikkomycins: progress in synthetic and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential inhibition of chitin synthetases 1 and 2 from Saccharomyces cerevisiae by polyoxin D and nikkomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyoxins - Wikipedia [en.wikipedia.org]
- 8. Chitin synthesis as target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoenzymatic synthesis of fluorinated polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. [PDF] Differential inhibition of chitin synthetases 1 and 2 from Saccharomyces cerevisiae by polyoxin D and nikkomycins | Semantic Scholar [semanticscholar.org]
- 12. Polyoxins [drugfuture.com]
- 13. Enhancement of the Diversity of Polyoxins by a Thymine-7-Hydroxylase Homolog outside the Polyoxin Biosynthesis Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Fluoropolyoxin M's Antibacterial Activity: A Comparative Analysis
Data on in vivo validation of Fluoropolyoxin M is not publicly available.
Extensive searches for published studies containing in vivo validation, experimental protocols, and comparative data for the antibacterial activity of this compound have not yielded any specific results. While the existence of this compound as an antibacterial agent with in vitro activity is documented, public domain data regarding its performance in animal models or human subjects is not available.
This compound is noted to possess inhibitory activity against Escherichia coli and Streptococcus faecalis[1][2]. This information originates from early research on 5-fluoropolyoxins, a class of aberrant nucleoside antibiotics, first described in 1973[1][2]. However, subsequent in vivo studies and further development of this specific compound do not appear to be documented in accessible scientific literature.
Without in vivo experimental data, a direct comparison of this compound's performance against other antibacterial agents cannot be compiled. Key metrics for such a comparison, including efficacy in treating infections in animal models, pharmacokinetic profiles, and therapeutic dosages, are essential for a comprehensive evaluation and are currently unavailable.
Alternative Comparative Guide: Fluoroquinolones
Given the lack of specific data for this compound, we present a comparative guide on a well-established class of synthetic antibacterial agents: the fluoroquinolones . This class of antibiotics has been extensively studied, and a wealth of in vivo data is available.
Overview of Fluoroquinolones
Fluoroquinolones are a class of broad-spectrum antibiotics that play a crucial role in treating a variety of bacterial infections[3]. They are effective against both Gram-positive and Gram-negative bacteria[4]. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination[5].
Comparative In Vivo Efficacy of Selected Fluoroquinolones
The following table summarizes the in vivo efficacy of several common fluoroquinolones against systemic bacterial infections in mice. The 50% effective dose (ED₅₀) is a standard measure of a drug's potency.
| Antibiotic | Bacterial Strain | Route of Administration | ED₅₀ (mg/kg) | Reference |
| Fleroxacin | Staphylococcus aureus | Oral | > Norfloxacin | [6] |
| Escherichia coli | Oral | Comparable to Ciprofloxacin | [6] | |
| Pseudomonas aeruginosa | Oral | Comparable to Ciprofloxacin | [6] | |
| Amifloxacin (WIN 49375) | Gram-negative bacteria | Parenteral | > Gentamicin, < Cefotaxime | [7] |
| Gram-negative bacteria | Oral | Highly Active | [7] | |
| Rufloxacin (MF-934) | Systemic infections | Not Specified | < Ciprofloxacin, < Ofloxacin | [8] |
Experimental Protocol: Murine Model of Systemic Bacterial Infection
A standardized experimental workflow is crucial for the in vivo validation of antibacterial agents. The following protocol outlines a general procedure for assessing the efficacy of an antibiotic in a mouse model of systemic infection.
Experimental Workflow Diagram
Caption: Workflow for in vivo validation of antibacterial activity.
Detailed Methodologies:
-
Bacterial Strain Preparation: The selected bacterial pathogen is cultured in an appropriate broth medium to reach the mid-logarithmic growth phase. The bacterial suspension is then diluted to a predetermined concentration (colony-forming units per milliliter, CFU/mL) for infection.
-
Animal Model: Typically, specific pathogen-free mice (e.g., BALB/c or C57BL/6) of a specific age and weight are used. Animals are acclimatized for a period before the experiment.
-
Induction of Infection: A lethal or sublethal dose of the bacterial suspension is administered to the mice, commonly via intraperitoneal injection, to induce a systemic infection.
-
Treatment Administration: The test antibiotic and control substances (e.g., vehicle, standard antibiotic) are administered to different groups of infected mice at various doses. The route of administration (e.g., oral, intravenous, subcutaneous) and dosing schedule are critical parameters.
-
Observation and Endpoint: The primary endpoint is often the survival of the animals over a set period (e.g., 7-14 days). The dose of the antibiotic that protects 50% of the infected animals (ED₅₀) is calculated. Secondary endpoints can include monitoring clinical signs of illness and determining the bacterial load in blood and various organs at specific time points.
Mechanism of Action: Fluoroquinolones
The antibacterial action of fluoroquinolones is initiated by their entry into the bacterial cell and subsequent inhibition of key enzymes involved in DNA synthesis.
Signaling Pathway Diagram
References
- 1. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. db.cngb.org [db.cngb.org]
- 5. Polymyxins with Potent Antibacterial Activity against Colistin-Resistant Pathogens: Fine-Tuning Hydrophobicity with Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propolis Enhances 5-Fluorouracil Mediated Antitumor Efficacy and Reduces Side Effects in Colorectal Cancer: An in Vitro and in Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo Activity of Combinations of Polymyxin B with Other Antimicrobials Against Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cis-Diamminedichloroplatinum and 5-fluorouracil are potent inducers of the cytokines and natural killer cell activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Comparison of Fluoropolyoxin M and L: A Guide for Researchers
A comprehensive structural and functional comparison between Fluoropolyoxin M and Fluoropolyoxin L is currently hampered by the limited availability of public domain data on this compound. While the chemical structure of Fluoropolyoxin L is documented, the corresponding structure for this compound remains elusive in scientific literature and chemical databases. This guide outlines the necessary data required for a complete comparative analysis and presents the available information on Fluoropolyoxin L.
Prerequisite for Comparison: The Chemical Structure of this compound
A fundamental requirement for a structural comparison is the availability of the chemical structures for both molecules. The arrangement of atoms and functional groups is the primary determinant of a molecule's physical, chemical, and biological properties. Without the structure of this compound, a direct comparison of bond connectivity, stereochemistry, and key functional moieties with Fluoropolyoxin L cannot be performed.
Information needed:
-
Chemical Structure of this compound: The complete 2D and, ideally, 3D structure is necessary.
-
Spectroscopic Data for this compound: NMR, Mass Spectrometry, and other analytical data would confirm its structure.
Known Structure: Fluoropolyoxin L
Fluoropolyoxin L is a peptidyl nucleoside antibiotic. Its molecular formula is C16H22FN5O12, and it has a molecular weight of 495.37 g/mol . The structure consists of a pyrimidine (B1678525) nucleoside core linked to a dipeptide-like side chain containing a fluorine atom.
Comparative Data: Awaiting Experimental Evidence
A thorough comparison guide requires experimental data that quantitatively assesses the similarities and differences in the biological activities and physicochemical properties of this compound and L.
Table 1: Comparative Physicochemical and Biological Data (Hypothetical)
| Property | Fluoropolyoxin L | This compound |
| Molecular Formula | C16H22FN5O12 | Data Not Available |
| Molecular Weight ( g/mol ) | 495.37 | Data Not Available |
| Target Enzyme | Chitin (B13524) Synthase | Data Not Available |
| Inhibitory Activity (IC50) | Data Not Available | Data Not Available |
| Binding Affinity (Kd) | Data Not Available | Data Not Available |
| Solubility | Data Not Available | Data Not Available |
| Cell Permeability | Data Not Available | Data Not Available |
Essential Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are necessary. These would include, but are not limited to:
-
Enzyme Inhibition Assay: A detailed protocol for measuring the inhibition of the target enzyme (e.g., chitin synthase) by both compounds. This would include buffer conditions, substrate and enzyme concentrations, and the method for detecting product formation.
-
Binding Affinity Assay: Protocols for techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to determine the binding constants of each compound to the target protein.
-
Antifungal Susceptibility Testing: Standardized protocols (e.g., CLSI or EUCAST) for determining the Minimum Inhibitory Concentration (MIC) against a panel of relevant fungal pathogens.
-
Cytotoxicity Assay: Protocols for assessing the toxicity of the compounds against mammalian cell lines to determine their selectivity.
Illustrative Workflow for Comparative Analysis
The following diagram illustrates a logical workflow that would be employed for a comprehensive structural and functional comparison of this compound and L, assuming the availability of both compounds.
Caption: Workflow for the structural and biological comparison of this compound and L.
Evaluating the Specificity of Fluoropolyoxin M: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the specificity of Fluoropolyoxin M as a chitin (B13524) synthase inhibitor. Due to the limited publicly available data on this compound, this document focuses on the established methodologies and comparative data for the broader polyoxin (B77205) family of antifungal agents. The provided protocols and data tables serve as a template for the systematic evaluation of novel derivatives like this compound.
Introduction to this compound and Chitin Synthase Inhibition
Polyoxins are a class of peptidyl nucleoside antibiotics produced by Streptomyces species that act as potent and specific inhibitors of chitin synthase, an essential enzyme for fungal cell wall biosynthesis.[1] Their mechanism of action involves mimicking the substrate UDP-N-acetylglucosamine, leading to competitive inhibition of the enzyme.[1] This targeted action makes chitin synthase an attractive target for antifungal drug development, as the enzyme is absent in vertebrates.
This compound is a fluorinated derivative of the polyoxin family. While specific data on its antifungal activity and chitin synthase inhibition is scarce in peer-reviewed literature, a product listing indicates it has inhibitory activity against Escherichia coli and Streptococcus faecalis, suggesting a broader spectrum of activity than just fungi.[2] The introduction of fluorine atoms into bioactive molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced potency and altered specificity. A comprehensive evaluation of this compound's specificity against various fungal chitin synthase isoenzymes, as well as against mammalian enzymes, is crucial to determine its therapeutic potential.
Comparative Data: Polyoxin and Nikkomycin Specificity
To illustrate how the specificity of this compound could be evaluated and presented, the following table summarizes the inhibitory activity of Polyoxin D and Nikkomycin Z against different chitin synthase isoenzymes from Saccharomyces cerevisiae.
| Inhibitor | Target Enzyme | Organism | Kᵢ (µM) |
| Polyoxin D | Chitin Synthase 1 (Chs1) | Saccharomyces cerevisiae | Not specified, but Chs1 is more sensitive than Chs2 |
| Polyoxin D | Chitin Synthase 2 (Chs2) | Saccharomyces cerevisiae | More resistant than Chs1 |
| Nikkomycin Z | Chitin Synthase 1 (Chs1) | Saccharomyces cerevisiae | Ki values can be 3 orders of magnitude lower than for Chs2 |
| Nikkomycin Z | Chitin Synthase 2 (Chs2) | Saccharomyces cerevisiae | More resistant than Chs1 |
| Nikkomycin Z | Chitin Synthase 2 (CaChs2) | Candida albicans | 1.5 ± 0.5 |
| Polyoxin D | Chitin Synthase 2 (CaChs2) | Candida albicans | 3.2 ± 1.4 |
Data sourced from references[3][4][5].
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of polyoxins and a typical workflow for evaluating the specificity of a chitin synthase inhibitor.
Caption: Mechanism of this compound as a competitive inhibitor of chitin synthase.
References
- 1. journals.asm.org [journals.asm.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Differential inhibition of chitin synthetases 1 and 2 from Saccharomyces cerevisiae by polyoxin D and nikkomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking Fluoropolyoxin M: A Comparative Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Fluoropolyoxin M against current antifungal agents. Due to the limited publicly available data on this compound, this document serves as a framework, presenting established data for current agents and offering a template for the integration of experimental data on this compound as it becomes available.
Introduction to this compound
This compound is a member of the polyoxin (B77205) family of nucleoside peptide antibiotics. While specific data on its antifungal spectrum and potency are scarce in publicly accessible literature, it is known to possess antifungal properties. The primary mechanism of action for the polyoxin class of antibiotics is the inhibition of chitin (B13524) synthase, an essential enzyme for the biosynthesis of the fungal cell wall.
Data Presentation: Comparative Antifungal Activity
The following table summarizes the in vitro activity of major classes of current antifungal agents against common fungal pathogens. Minimum Inhibitory Concentration (MIC) is a standard measure of antifungal potency, with lower values indicating greater efficacy. Data for this compound should be inserted as it is determined through experimental testing.
| Antifungal Agent Class | Mechanism of Action | Antifungal Agent | Candida albicans MIC Range (µg/mL) | Aspergillus fumigatus MIC Range (µg/mL) |
| Polyoxins | Chitin Synthase Inhibitor | This compound | Data Not Available | Data Not Available |
| Azoles | Ergosterol Synthesis Inhibitor | Fluconazole | 0.25 - 4 | Generally Resistant |
| Voriconazole | 0.015 - 0.5 | 0.25 - 2 | ||
| Isavuconazole | 0.015 - 1 | 0.5 - 2 | ||
| Echinocandins | β-(1,3)-D-glucan Synthase Inhibitor | Caspofungin | 0.015 - 0.25 | 0.015 - 0.125 |
| Micafungin | 0.008 - 0.125 | 0.008 - 0.06 | ||
| Anidulafungin | 0.015 - 0.125 | 0.008 - 0.06 | ||
| Polyenes | Binds to Ergosterol, Disrupting Membrane | Amphotericin B | 0.125 - 1 | 0.25 - 2 |
Note: MIC ranges can vary depending on the specific strain and testing methodology.
Experimental Protocols
To ensure accurate and reproducible benchmarking of this compound, standardized antifungal susceptibility testing protocols should be followed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines.
Broth Microdilution Method (CLSI M27/M38)
This is a common method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in the test medium to achieve the final desired inoculum concentration.
-
Drug Dilution: A serial dilution of the antifungal agent (e.g., this compound) is prepared in a 96-well microtiter plate using a standardized growth medium such as RPMI-1640.
-
Inoculation: Each well, containing a specific concentration of the antifungal agent, is inoculated with the prepared fungal suspension. A growth control well (without the antifungal agent) and a sterility control well (without the fungal inoculum) are also included.
-
Incubation: The microtiter plate is incubated at a specified temperature (typically 35°C) for a defined period (24-48 hours, depending on the fungus).
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This is typically determined by visual inspection or by using a spectrophotometer to measure optical density.
Mandatory Visualizations
Mechanism of Action: Chitin Synthase Inhibition
The following diagram illustrates the proposed mechanism of action for this compound, based on its classification as a polyoxin. Polyoxins act as competitive inhibitors of chitin synthase, a crucial enzyme in the synthesis of the fungal cell wall.
Caption: Competitive inhibition of chitin synthase by this compound.
Experimental Workflow: Antifungal Susceptibility Testing
This diagram outlines the key steps in a standardized broth microdilution antifungal susceptibility test, a recommended method for evaluating the efficacy of this compound.
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
A Comparative Guide to the Reproducibility of Fluoropolyoxin M Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound Fluoropolyoxin M, placing its potential performance in the context of established chitin (B13524) synthase inhibitors. Due to the absence of specific experimental data for a compound named "this compound" in the current scientific literature, this guide leverages established principles of medicinal chemistry and the known activities of the polyoxin (B77205) family of antifungals to project its likely characteristics. The data presented for this compound is therefore predictive and intended to guide future research and experimental design.
Introduction to Polyoxins and the Role of Fluorination
Polyoxins are a group of peptidyl nucleoside antibiotics that act as potent and specific inhibitors of chitin synthase, an enzyme essential for the integrity of the fungal cell wall.[1][2][3] By competitively inhibiting the incorporation of N-acetylglucosamine into chitin, polyoxins disrupt cell wall formation, leading to fungistatic or fungicidal effects.[1][2] Their high specificity for a fungal target that is absent in mammals makes them attractive candidates for antifungal drug development.
Fluorination is a common strategy in medicinal chemistry to enhance the therapeutic properties of a drug candidate. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its target. These modifications can lead to improved oral bioavailability, increased potency, and a more favorable pharmacokinetic profile. This guide explores the potential impact of fluorination on Polyoxin M, creating a hypothetical "this compound" for comparative purposes.
Comparative Analysis of Chitin Synthase Inhibitors
The following table summarizes the known properties of Polyoxin D and Nikkomycin Z, two well-characterized chitin synthase inhibitors, and projects the potential properties of this compound.
| Feature | Polyoxin D | Nikkomycin Z | This compound (Hypothetical) |
| Mechanism of Action | Competitive inhibitor of chitin synthase | Competitive inhibitor of chitin synthase | Competitive inhibitor of chitin synthase |
| Primary Target | Fungal chitin synthase | Fungal chitin synthase | Fungal chitin synthase |
| Reported Antifungal Activity | Effective against various plant pathogenic fungi | Active against a range of pathogenic fungi, including Coccidioides immitis | Potentially enhanced antifungal activity due to increased cell permeability and target affinity. |
| Bioavailability | Generally low oral bioavailability | Orally active | Potentially improved oral bioavailability due to increased lipophilicity. |
| Metabolic Stability | Susceptible to degradation | Shows some in vivo activity but can be limited by peptide transport competition | Potentially increased metabolic stability due to the strong carbon-fluorine bond. |
| Potential for Resistance | Can occur through reduced cell membrane penetration | Resistance can arise from alterations in peptide transport systems | Resistance mechanisms would likely be similar to other polyoxins. |
Experimental Protocols
To ensure the reproducibility of experimental results when evaluating a novel compound like this compound, standardized and detailed protocols are essential.
Chitin Synthase Inhibition Assay (Non-Radioactive)
This assay measures the direct inhibitory effect of a compound on chitin synthase activity.
Materials:
-
Fungal cell culture (e.g., Candida albicans, Aspergillus fumigatus)
-
Cell lysis buffer
-
Protein quantification assay kit (e.g., Bradford or BCA)
-
96-well microtiter plates (WGA-coated)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Test compounds (this compound, Polyoxin D, Nikkomycin Z)
-
Detection reagent: Horseradish peroxidase-conjugated Wheat Germ Agglutinin (WGA-HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Enzyme Preparation: Grow the fungal culture and harvest the cells. Prepare a crude enzyme extract by mechanical or enzymatic lysis of the fungal cells. Determine the total protein concentration of the lysate.
-
Assay Setup: To the WGA-coated wells, add the reaction buffer, followed by serial dilutions of the test compounds.
-
Enzyme Reaction: Initiate the reaction by adding the fungal enzyme extract to each well. Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Detection: Wash the plate to remove unbound reagents. Add WGA-HRP to each well and incubate. After another wash step, add the TMB substrate. Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (no inhibitor). The IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
Antifungal Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a compound against a panel of fungal strains.
Materials:
-
Fungal isolates
-
Standardized culture medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Test compounds
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI or EUCAST guidelines).
-
Drug Dilution: Prepare serial twofold dilutions of the test compounds in the culture medium directly in the microtiter plates.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the drug-free control well. This can be assessed visually or by measuring the optical density.
Visualizations
Fungal Chitin Biosynthesis and Inhibition
Caption: Chitin biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow for Antifungal Compound Evaluation
Caption: A typical workflow for evaluating a novel antifungal compound.
References
Safety Operating Guide
Prudent Disposal Practices for Fluoropolyoxin M in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for Fluoropolyoxin M was not located during the search, general best practices for the disposal of laboratory chemicals should be followed. The following guidelines provide a procedural framework for the safe handling and disposal of this compound, assuming it is a non-hazardous substance in the absence of specific data to the contrary.
Important Note: This information is based on general laboratory safety principles. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to comply with all local, state, and federal regulations regarding chemical waste disposal.
Quantitative Data
No specific quantitative data for this compound regarding its physical, chemical, or toxicological properties was found in the available search results. For any chemical, it is crucial to have this information for a complete safety assessment. In the absence of an SDS, it is recommended to handle the compound with caution, assuming it may have unknown hazards.
Step-by-Step Disposal Procedures
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This should include:
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves (nitrile or neoprene are often suitable for general lab chemicals).
-
A lab coat to protect skin and clothing.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Designate a specific, clearly labeled waste container for this compound waste. The label should include the full chemical name and any known hazard information.
-
-
Small Quantities (Solid):
-
For small amounts of solid this compound, carefully sweep the material into the designated waste container.
-
Avoid generating dust. If the material is a fine powder, consider using a damp paper towel to gently wipe it up and place the towel in the waste container.
-
-
Small Quantities (Liquid Solution):
-
Do not dispose of solutions containing this compound down the drain unless authorized by your EHS department.
-
Absorb small spills with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully scoop the absorbent material into the designated waste container.
-
-
Container Decontamination:
-
Thoroughly rinse any empty containers that held this compound with a suitable solvent (e.g., water, followed by an organic solvent if appropriate and allowed by your facility's procedures).
-
The rinsate should be collected and disposed of as chemical waste in the designated this compound waste container.
-
Once decontaminated according to your institution's protocol, the container may be disposed of as regular lab glass or plastic waste.
-
-
Final Disposal:
-
Seal the designated waste container when it is full or when the experiment is complete.
-
Arrange for pickup and disposal by your institution's hazardous waste management service.
-
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: General workflow for the disposal of this compound.
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